3-Tetrazol-2-yl-adamantane-1-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(tetrazol-2-yl)adamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c17-10(18)11-2-8-1-9(3-11)5-12(4-8,6-11)16-14-7-13-15-16/h7-9H,1-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNIPLONHFFQIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Data of Adamantane Carboxylic Acids
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for adamantane carboxylic acids. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate the structural elucidation and characterization of these unique molecules. The rigid, highly symmetric, and lipophilic nature of the adamantane scaffold presents distinct spectroscopic signatures that are crucial for unambiguous identification and quality control.[1]
The Adamantane Cage: A Structural Prelude to Spectroscopic Interpretation
Adamantane, a tricyclic alkane with the formula C₁₀H₁₆, possesses a diamondoid structure, granting it exceptional thermal and chemical stability. When functionalized with a carboxylic acid group, as in adamantane-1-carboxylic acid, the resulting molecule combines the rigidity of the cage with the reactive and polar nature of the carboxyl group. This unique combination is leveraged in medicinal chemistry to create bulky, metabolically stable pharmacophores.[1] Understanding the spectroscopy of this core structure is fundamental to the development of novel therapeutics.
The high C₃ᵥ symmetry of the adamantane-1-carboxylic acid molecule dictates a surprisingly simple, yet informative, set of spectroscopic data. The following sections will deconstruct the NMR, IR, and MS data, explaining the causality behind the observed signals and providing a framework for their interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Cage
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of adamantane derivatives. The distinct electronic environments of the protons and carbons within the rigid cage give rise to characteristic chemical shifts.
¹H NMR Spectroscopy
The proton NMR spectrum of adamantane-1-carboxylic acid is characterized by three main groups of signals corresponding to the adamantyl protons, plus a distinct downfield signal from the carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet in the range of 10.0-12.0 ppm.[2][3] Its broadness is a result of hydrogen bonding and chemical exchange.
-
Adamantane Protons: Due to the molecule's symmetry, the 15 protons of the adamantane cage resolve into three distinct, often overlapping, signals.
-
The six protons on the methylene carbons adjacent to the methine groups (δ positions).
-
The six protons on the methylene carbons adjacent to the carboxyl-substituted carbon (β positions).
-
The three protons on the methine carbons (γ positions).
-
The rigid structure restricts conformational flexibility, leading to complex second-order coupling, although at high field strengths, these signals often appear as broad, unresolved multiplets.
Table 1: Typical ¹H NMR Chemical Shifts for Adamantane-1-Carboxylic Acid [2]
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | ~11.6 | Broad Singlet | 1H |
| Adamantane CH (γ) | ~2.03 | Broad Singlet | 3H |
| Adamantane CH₂ (β) | ~1.91 | Broad Singlet | 6H |
| Adamantane CH₂ (δ) | ~1.72 | Broad Singlet | 6H |
| Solvent: CDCl₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a clear carbon fingerprint of the adamantane carboxylic acid structure. The symmetry of adamantane-1-carboxylic acid results in four signals for the cage carbons and one for the carboxyl carbon.
-
Carbonyl Carbon (-COOH): This carbon is significantly deshielded and appears in the 180-185 ppm region, which is characteristic for carboxylic acids.[3]
-
Adamantane Carbons:
-
Cα: The quaternary carbon directly attached to the carboxylic acid group.
-
Cβ: The three equivalent methine carbons.
-
Cγ: The six equivalent methylene carbons adjacent to the methine groups.
-
Cδ: The three equivalent methylene carbons at the "back" of the cage.
-
The influence of substituents on the chemical shifts of the γ- and δ-carbon atoms is primarily a "through-the-bonds" inductive effect, a key feature in the analysis of adamantane derivatives.[4]
Table 2: Typical ¹³C NMR Chemical Shifts for Adamantane-1-Carboxylic Acid [5][6]
| Carbon Assignment | Chemical Shift (ppm) |
| -COOH | ~183.1 |
| Cα (Quaternary) | ~40.9 |
| Cβ (Methine) | ~38.6 |
| Cγ (Methylene) | ~36.2 |
| Cδ (Methylene) | ~28.0 |
| Solvent: CCl₄ or CDCl₃ |
Experimental Protocol: NMR Sample Preparation and Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Accurately weigh 10-20 mg of the adamantane carboxylic acid sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm.
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity, which is critical for resolving the broad adamantane signals.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.
Diagram 1: NMR Assignment Logic for Adamantane-1-Carboxylic Acid
Caption: Symmetrical carbon environments in adamantane-1-carboxylic acid.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for confirming the presence of the carboxylic acid functional group. The spectra of adamantane carboxylic acids are dominated by the characteristic vibrations of the -COOH group, superimposed on the C-H vibrations of the adamantane cage.[7]
The key diagnostic bands are:
-
O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹, centered around 3000 cm⁻¹.[8] This broadness is a definitive feature of the hydrogen-bonded dimer that carboxylic acids typically form in the solid state.[8][9]
-
C=O Stretch: A very strong and sharp absorption between 1690 and 1760 cm⁻¹.[8] For adamantane-1-carboxylic acid, this band is typically observed around 1700 cm⁻¹.
-
C-O Stretch & O-H Bend: These vibrations are coupled and appear in the fingerprint region. A C-O stretching band can be found between 1210-1320 cm⁻¹, and an O-H bending band is located near 910-950 cm⁻¹.[8]
Table 3: Characteristic IR Absorption Bands for Adamantane-1-Carboxylic Acid [7][10][11]
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad |
| C-H Stretch (Adamantane) | 2850 - 2950 | Strong, Sharp |
| C=O Stretch | ~1700 | Very Strong, Sharp |
| C-O Stretch / O-H Bend | 1200 - 1300 | Medium-Strong |
| O-H Bend (out-of-plane) | ~930 | Medium, Broad |
Mass Spectrometry (MS): Fragmentation and Molecular Weight
Mass spectrometry provides crucial information about the molecular weight and the stability of the adamantane cage. Under electron ionization (EI), adamantane-1-carboxylic acid undergoes characteristic fragmentation.
-
Molecular Ion (M⁺): The molecular ion peak is observed at m/z 180, corresponding to the molecular weight of C₁₁H₁₆O₂.[5][12]
-
Base Peak: The most prominent feature in the EI mass spectrum is the base peak at m/z 135 . This corresponds to the adamantyl cation [C₁₀H₁₅]⁺, formed by the loss of the carboxyl group (-COOH, 45 Da). The exceptional stability of this tertiary carbocation is the driving force for this fragmentation, making it a definitive diagnostic peak for 1-substituted adamantanes.
-
Other Fragments: Other significant fragments arise from the further breakdown of the adamantane cage, though they are typically of much lower intensity than the adamantyl cation.
Table 4: Major Fragments in the EI Mass Spectrum of Adamantane-1-Carboxylic Acid [5][12]
| m/z | Proposed Fragment | Relative Intensity |
| 180 | [M]⁺ (Molecular Ion) | Low |
| 135 | [M - COOH]⁺ (Adamantyl Cation) | 100% (Base Peak) |
| 93 | [C₇H₉]⁺ | High |
| 79 | [C₆H₇]⁺ | High |
Diagram 2: Primary Fragmentation Pathway in EI-MS
Caption: Dominant EI-MS fragmentation of adamantane-1-carboxylic acid.
Case Study: Adamantane-1,3-dicarboxylic Acid
The introduction of a second carboxyl group at a bridgehead position, as in adamantane-1,3-dicarboxylic acid, maintains the high symmetry of the molecule. The spectroscopic data reflects this change predictably:
-
NMR: The number of signals in both ¹H and ¹³C NMR spectra remains simple due to the preserved symmetry. The integration in the ¹H spectrum and the chemical shifts of carbons alpha to the new carboxyl group will change accordingly.
-
IR: The characteristic O-H and C=O stretching bands will remain the dominant features.
-
MS: The molecular ion peak will shift to m/z 224. The fragmentation will be more complex, but the loss of one carboxyl group to form a fragment at m/z 179 ([M-COOH]⁺) is expected to be a major pathway.
The synthesis of this derivative can be achieved via a one-pot method from adamantane-1-carboxylic acid, demonstrating the chemical robustness of the cage.[13]
Conclusion
The spectroscopic analysis of adamantane carboxylic acids is a logical process guided by the unique and rigid structure of the adamantane cage. In ¹H and ¹³C NMR, the high symmetry leads to a limited number of broad, characteristic signals. IR spectroscopy provides definitive confirmation of the carboxylic acid functional group through its intense O-H and C=O stretching absorptions. Finally, mass spectrometry is characterized by a dominant base peak at m/z 135, corresponding to the exceptionally stable adamantyl cation. A thorough understanding of these spectroscopic fingerprints is indispensable for any scientist working on the synthesis, development, or analysis of adamantane-based compounds.
References
-
NIST. Adamantane-1-carboxylic acid - IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235. National Center for Biotechnology Information. [Link]
-
NIST. Adamantane-1-carboxylic acid - Mass spectrum (electron ionization). NIST Chemistry WebBook, SRD 69. [Link]
-
NIST. Adamantane-1-carboxylic acid - Gas Phase Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
NIST. Adamantane-1-carboxylic acid - Condensed Phase Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
- Ivleva, E. A., et al. Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry.
- Peeters, H. L., et al. 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, vol. 9, no. 11, 1977, pp. 644-647.
-
SpectraBase. 1-Adamantanecarboxylic acid, cyclopentyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. 1-Adamantanecarboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]
-
University of Calgary. IR: carboxylic acids. [Link]
-
Canadian Journal of Chemistry. The crystal and molecular structures of adamantanecarboxylic acid at 173 and 280 K. [Link]
-
ResearchGate. 1,3-Adamantanedicarboxylic Acid and 1,3-Adamantanediacetic Acid. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Adamantanecarboxylic acid(828-51-3) 1H NMR spectrum [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. kbfi.ee [kbfi.ee]
- 5. 1-Adamantanecarboxylic acid(828-51-3) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Adamantane-1-carboxylic acid [webbook.nist.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. Adamantane-1-carboxylic acid [webbook.nist.gov]
- 11. 1-Adamantanecarboxylic acid(828-51-3) IR Spectrum [chemicalbook.com]
- 12. Adamantane-1-carboxylic acid [webbook.nist.gov]
- 13. Free Article [chemicalbook.com]
Discovery and synthetic routes for functionalized adamantane compounds.
An In-depth Technical Guide to the Discovery and Synthetic Routes of Functionalized Adamantane Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adamantane, the simplest diamondoid, possesses a unique combination of properties including a rigid, strain-free, and highly symmetrical cage-like structure, along with significant lipophilicity and thermal stability.[1][2] These attributes have propelled adamantane and its functionalized derivatives to the forefront of various scientific disciplines, most notably in medicinal chemistry and materials science.[3][4] This technical guide provides a comprehensive overview of the discovery of adamantane, delves into its seminal synthetic routes, and offers an in-depth exploration of modern functionalization strategies. Furthermore, it elucidates the critical role of the adamantane scaffold in drug design, highlighting its function as a versatile pharmacophore and a modulator of pharmacokinetic properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel adamantane-based molecules with tailored functionalities.
The Dawn of Diamondoid Chemistry: The Discovery of Adamantane
The journey of adamantane began in 1933 when it was first discovered and isolated from petroleum fractions by Czech chemists Stanislav Landa and his colleagues.[5][6] The name "adamantane" is derived from the Greek word "adamantinos," meaning "relating to steel or diamond," a nod to the identical spatial arrangement of its carbon atoms to that of the diamond crystal lattice.[1] Initially, adamantane was a scientific curiosity, obtainable only in minuscule quantities from crude oil, which hampered further investigation into its chemical properties and potential applications.[1][7]
The structural elucidation of adamantane revealed a perfectly symmetrical, strain-free molecule with the formula C₁₀H₁₆, comprising three fused cyclohexane rings in a chair conformation.[1][8] This unique three-dimensional structure is the foundation of its remarkable physical and chemical properties.
Foundational Synthetic Pathways to the Adamantane Core
The limited availability of adamantane from natural sources spurred the development of synthetic routes. While the first laboratory synthesis was achieved by Vladimir Prelog in 1941, it was a multi-step and low-yielding process.[9] A significant breakthrough came in 1957 with the development of a more practical and efficient method by Paul von Ragué Schleyer.[10]
The Schleyer Synthesis: A Paradigm Shift in Adamantane Availability
The Schleyer synthesis revolutionized adamantane chemistry by providing a scalable and accessible route to this unique hydrocarbon.[7] The process involves the Lewis acid-catalyzed rearrangement of an inexpensive and readily available starting material, dicyclopentadiene.[11][12]
Experimental Protocol: The Schleyer Synthesis of Adamantane [11]
-
Hydrogenation of Dicyclopentadiene: Dicyclopentadiene is first hydrogenated to endo-tetrahydrodicyclopentadiene in the presence of a catalyst, typically platinum oxide. This step saturates the double bonds in the starting material.
-
Isomerization to Adamantane: The resulting endo-tetrahydrodicyclopentadiene is then subjected to a Lewis acid-catalyzed isomerization. Anhydrous aluminum chloride is commonly used as the catalyst. The reaction is heated, promoting a complex series of rearrangements that ultimately lead to the thermodynamically most stable C₁₀H₁₆ isomer, adamantane.[1][13]
-
Purification: The crude adamantane is then purified, often by sublimation or recrystallization, to yield a white crystalline solid with a characteristic camphor-like odor.[1]
The Schleyer synthesis, with subsequent improvements, has made adamantane a readily available and affordable chemical, paving the way for extensive research into its functionalization and applications.[1]
Caption: Reactivity sites for the functionalization of the adamantane core.
Adamantane in Drug Discovery: A Scaffold for Therapeutic Innovation
The unique physicochemical properties of the adamantane cage have made it a privileged scaffold in medicinal chemistry. [3][14]Its incorporation into drug molecules can significantly influence their biological activity, pharmacokinetic profiles, and overall therapeutic efficacy.
The Adamantane Moiety as a Pharmacophore
In many adamantane-containing drugs, the cage itself acts as a key pharmacophore, directly interacting with the biological target. [15]The rigid and three-dimensional nature of adamantane allows for the precise positioning of substituents to optimize binding interactions with receptors or enzyme active sites. [3] Key Therapeutic Applications of Adamantane Derivatives:
| Drug | Therapeutic Class | Mechanism of Action (Simplified) |
| Amantadine | Antiviral, Anti-Parkinsonian | Blocks the M2 proton channel of the influenza A virus; also has dopaminergic effects. [16][17] |
| Memantine | Anti-Alzheimer's | A non-competitive NMDA receptor antagonist that modulates glutamatergic neurotransmission. [17][18] |
| Rimantadine | Antiviral | A structural analog of amantadine with activity against influenza A. [16] |
| Saxagliptin | Antidiabetic | A dipeptidyl peptidase-4 (DPP-4) inhibitor. [10] |
| Vildagliptin | Antidiabetic | Another DPP-4 inhibitor for the treatment of type 2 diabetes. [10] |
Modulating ADME Properties with Adamantane
The introduction of an adamantyl group can significantly alter the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. [14]
-
Lipophilicity and CNS Penetration: Adamantane is highly lipophilic, which can enhance a drug's ability to cross the blood-brain barrier and access targets within the central nervous system (CNS). [3][18]* Metabolic Stability: The rigid adamantane cage can shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's half-life and metabolic stability. [3] Experimental Protocol: Synthesis of Amantadine Hydrochloride [19] A modern and efficient synthesis of amantadine hydrochloride can be achieved from 1-bromoadamantane.
-
Formylation: 1-Bromoadamantane is reacted with formamide to produce N-(1-adamantyl)-formamide. This step introduces the nitrogen atom required for the final amine.
-
Hydrolysis: The resulting formamide is then hydrolyzed using an aqueous solution of hydrochloric acid. This step removes the formyl group and forms the hydrochloride salt of 1-aminoadamantane (amantadine hydrochloride).
-
Purification: The final product is purified by recrystallization to yield amantadine hydrochloride.
Experimental Protocol: Synthesis of Memantine Hydrochloride [20] A common route to memantine hydrochloride involves the direct amination of a dimethyladamantane precursor.
-
Bromination: 1,3-Dimethyladamantane is first brominated to yield 1-bromo-3,5-dimethyladamantane.
-
Amination: The brominated intermediate is then directly aminated using reagents such as thiourea, followed by hydrolysis. [20]3. Salt Formation and Purification: The resulting memantine free base is converted to the hydrochloride salt and purified.
Adamantane as a Bioisostere
In drug design, the adamantane group can be used as a bioisosteric replacement for other lipophilic groups, such as phenyl rings. [3][21]This strategy can help to "escape the flatland" of traditional drug discovery, which is often dominated by aromatic structures, by introducing a three-dimensional element. [3]Replacing a phenyl group with an adamantane moiety can improve metabolic stability and alter the compound's interaction with its target. [22][23]
Caption: The multifaceted role of adamantane in modern drug design.
Adamantane in Materials Science: Building Blocks for High-Performance Polymers
The unique structural features of adamantane also make it a valuable building block in materials science, particularly in the development of high-performance polymers. [4][24]The incorporation of the rigid and bulky adamantane moiety into polymer backbones or as pendant groups can lead to materials with enhanced properties. [8] Impact of Adamantane on Polymer Properties:
-
Thermal Stability: The high thermal stability of the adamantane cage contributes to polymers with higher decomposition temperatures. * Glass Transition Temperature (Tg): The rigidity of the adamantane unit restricts chain mobility, leading to a significant increase in the glass transition temperature of the resulting polymers. [8][24]* Mechanical Strength: The incorporation of adamantane can improve the stiffness and mechanical strength of polymers. * Solubility: The bulky nature of adamantane can disrupt polymer chain packing, which can, in some cases, improve the solubility of otherwise intractable polymers. [8] Adamantane-containing polymers have found applications in areas such as high-temperature plastics, optical materials, and protective coatings.
Conclusion
From its initial discovery as a trace component in petroleum to its current status as a versatile building block in medicinal chemistry and materials science, adamantane has carved a unique niche in the world of organic chemistry. The development of efficient synthetic routes, particularly the Schleyer synthesis, has been instrumental in unlocking its potential. Modern C-H functionalization techniques are further expanding the horizons of adamantane chemistry, enabling the creation of novel derivatives with precisely tailored properties. For researchers in drug development, the adamantane scaffold offers a powerful tool to design new therapeutics with enhanced efficacy, improved pharmacokinetic profiles, and novel mechanisms of action. As our understanding of the structure-property relationships of adamantane derivatives continues to grow, so too will the scope of their applications in addressing pressing challenges in medicine and materials science.
References
-
Wikipedia. Adamantane. [Link]
-
ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Aust J Chem, 77(8), CH24075. [Link]
-
Wanka, L., Iqbal, J., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
- Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978.
-
Martin, D. B., & Feceu, A. (2020). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Beilstein Journal of Organic Chemistry, 16, 1238–1253. [Link]
-
Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]
-
Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis, 9(6), 5391–5396. [Link]
-
Recent advances in adamantane-linked heterocycles: synthesis and biological activity. (2025). Molecular Diversity. [Link]
-
Darányi, E., & Pápai, I. (2018). Directed C–H Functionalization of the Adamantane Framework. Synlett, 29(19), 2496–2507. [Link]
-
Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]
-
Yang, H.-B., Feceu, A., & Martin, D. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]
-
Spilovska, K., Zidkova, J., & Korabecny, J. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2941–2967. [Link]
- Bingham, R. C., & Schleyer, P. v. R. (1971). Recent developments in the chemistry of adamantane and related polycyclic hydrocarbons. Fortschritte der Chemischen Forschung, 18, 1–102.
-
Schleyer, P. v. R., Donaldson, M. M., Nicholas, R. D., & Cupas, C. (1962). Adamantane. Organic Syntheses, 42, 8. [Link]
-
Wanka, L., Iqbal, J., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
-
Milliken Chemical. (2026). Exploring the Synthesis Routes of Adamantane: A Foundation for Pharmaceutical Innovation. [Link]
- Bingham, R. C., & Schleyer, P. v. R. (1971). Recent developments in the chemistry of adamantane and related polycyclic hydrocarbons. Fortschritte der Chemischen Forschung, 18, 1–102.
- Stankiewicz, M., Spelbos, L. I., & de Groot, R. (2019). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks, 9(4), 283-294.
-
Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]
-
Georgiev, A., & Kaloyanova, S. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1017–1024. [Link]
- Singh, R., Kumar, A., & Singh, R. (2021). A Comprehensive Review on Selective Catalytic Methods for Functionalization of Adamantane Scaffolds. ChemistrySelect, 6(32), 8235-8258.
-
Milliken Chemical. (2026). Enhancing Polymer Performance with Adamantane: A Material Scientist's Guide. [Link]
- Aliyev, R. K., et al. (2020). Synthesis of adamantane by the isomerization of tetrahydrodicyclopentadiene. Petroleum and Coal, 62(3), 856-861.
-
Burmistrov, V., et al. (2017). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3448-3451. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Adamantane Chemistry: The Role of 1-Bromoadamantane. [Link]
-
Wichterle, I., & Mansoori, G. A. (2024). History of the Discovery of Adamantane (The First Diamondoid Molecule). Materials Open, 2, 2430001. [Link]
-
Fort, R. C., & Schleyer, P. v. R. (1964). Preparation of adamantane: An introductory organic experiment. Journal of Chemical Education, 41(7), 381. [Link]
-
Slepenkin, A. V., & Finogenova, T. V. (2021). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Microorganisms, 9(10), 2154. [Link]
-
Mathias, L. J., et al. (1996). Adamantane-Containing Polymers. The Aquila Digital Community. [Link]
-
Mathias, L. J., et al. (1996). Adamantane-Containing Polymers. In Step-Growth Polymers for High-Performance Materials (pp. 197-207). American Chemical Society. [Link]
-
American Chemical Society. (2009). Adamantane. [Link]
-
Wichterle, I., & Mansoori, G. A. (2024). History of the Discovery of Adamantane (The First Diamondoid Molecule). Materials Open, 2, 2430001. [Link]
- Patsnap. (n.d.). Method of synthesizing amantadine hydrochloride.
-
Ashton, T. D., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8232–8250. [Link]
-
Wikipedia. NMDA receptor. [Link]
- Khardin, A. P., & Radchenko, S. S. (1982). Polymeric Derivatives of Adamantane. Russian Chemical Reviews, 51(3), 272-287.
-
The Chemistry Corner. (2023, November 8). A New Bioisostere of Adamantane. YouTube. [Link]
- Tran, P. H., et al. (2019). An Improved Synthesis of Memantine Hydrochloride: Anti-Alzheimer's Drug. Letters in Organic Chemistry, 16(11), 874-878.
-
Tran, P. H., et al. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega, 7(5), 4652-4658. [Link]
-
Duong, V. B., et al. (2022). synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco - Medicine, (9), 140-145. [Link]
-
SpiroChem. (n.d.). Bioisosteric Replacement Strategies. [Link]
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. Recent developments in the chemistry of adamantane and related polycyclic hydrocarbons | Semantic Scholar [semanticscholar.org]
- 3. connectsci.au [connectsci.au]
- 4. nbinno.com [nbinno.com]
- 5. worldscientific.com [worldscientific.com]
- 6. worldscientific.com [worldscientific.com]
- 7. nbinno.com [nbinno.com]
- 8. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 9. acs.org [acs.org]
- 10. scispace.com [scispace.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jchr.org [jchr.org]
- 17. NMDA receptor - Wikipedia [en.wikipedia.org]
- 18. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 24. pubs.acs.org [pubs.acs.org]
Unlocking the Therapeutic Potential of Tetrazole Compounds: A Technical Guide to Elucidating Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrazole ring, a unique five-membered heterocycle containing four nitrogen atoms, is a privileged scaffold in modern medicinal chemistry. Its ability to act as a bioisostere of the carboxylic acid group, coupled with enhanced metabolic stability and favorable physicochemical properties, has led to its incorporation into a wide array of clinically successful drugs.[1][2][3][4][5] Understanding the precise mechanism of action (MoA) of these compounds is paramount for rational drug design, lead optimization, and successful clinical translation. This in-depth technical guide provides a comprehensive framework for researchers to investigate the MoA of novel tetrazole-containing compounds. We will delve into the common mechanistic roles of the tetrazole moiety, detail robust experimental strategies for target identification and validation, and provide step-by-step protocols for key biophysical and cellular assays.
The Tetrazole Moiety: More Than a Simple Bioisostere
The prevalence of the tetrazole group in pharmaceuticals stems primarily from its role as a bioisosteric replacement for the carboxylic acid functionality.[1][3][6] With a similar pKa to carboxylic acids, the tetrazole ring can engage in comparable ionic and hydrogen bonding interactions with biological targets.[1][7] However, its influence extends beyond simple mimicry. The tetrazole's unique electronic distribution and ability to form multiple hydrogen bonds can lead to enhanced binding affinity and improved pharmacokinetic profiles.[8] Furthermore, the metabolic stability of the tetrazole ring often translates to a longer half-life and reduced side effects compared to its carboxylate counterparts.[3]
Beyond bioisosterism, the tetrazole moiety can be integral to the pharmacophore, directly participating in key interactions that drive the compound's mechanism of action. This can involve:
-
Direct Target Engagement: The tetrazole ring itself can form critical hydrogen bonds or other non-covalent interactions with the active site of an enzyme or the binding pocket of a receptor.
-
Modulation of Physicochemical Properties: The inclusion of a tetrazole can alter a molecule's lipophilicity, solubility, and membrane permeability, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile and ultimately its ability to reach the target site.
-
Conformational Constraint: The rigid, planar structure of the tetrazole ring can lock a molecule into a specific conformation that is optimal for binding to its target.
Deconvoluting the Mechanism of Action: A Multi-pronged Approach
Elucidating the MoA of a novel tetrazole-containing compound requires a systematic and multi-faceted experimental strategy.[9] This typically involves a tiered approach, starting with broad, unbiased screening methods to identify potential targets, followed by more focused biochemical and cellular assays to validate these targets and dissect the downstream signaling pathways.
A logical workflow for MoA studies is depicted below:
Figure 2: Simplified schematic of the Renin-Angiotensin-Aldosterone System and the inhibitory action of Losartan.
Celecoxib: Selective COX-2 Inhibition
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. [10]It functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. [11][12][13]Both COX-1 and COX-2 are involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. [10]However, COX-1 also plays a role in protecting the stomach lining. By selectively inhibiting COX-2, celecoxib reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. [13]The sulfonamide group of celecoxib, not a tetrazole, is key to its selectivity, but the overall molecular scaffold contributes to its binding. While celecoxib itself does not contain a tetrazole, many compounds in development for similar targets do, and the principles of its mechanism are relevant.
The mechanism of celecoxib involves the arachidonic acid pathway:
Figure 3: The role of Celecoxib in the selective inhibition of COX-2 in the arachidonic acid pathway.
Pazopanib: Multi-Targeted Tyrosine Kinase Inhibition
Pazopanib is an anti-cancer agent that functions as a multi-targeted tyrosine kinase inhibitor. [14][15]It primarily targets vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and c-kit. [16][17]By inhibiting these receptors, pazopanib blocks the signaling pathways that drive angiogenesis (the formation of new blood vessels) and tumor growth. [14][18]This dual action of inhibiting both tumor cell proliferation and the blood supply that feeds the tumor makes it an effective anti-cancer drug.
Key Experimental Protocols for MoA Elucidation
The following sections provide detailed, step-by-step protocols for three powerful techniques to investigate the mechanism of action of tetrazole-containing compounds.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to assess the binding of a compound to its target protein in a cellular environment. [19][20]The principle is based on the ligand-induced thermal stabilization of the target protein. [19] Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture the cells of interest to approximately 80% confluency.
-
Treat the cells with the tetrazole compound at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes. [19]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C). [21]
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. [22][23][24][25][26]It provides quantitative information on binding affinity, association rates (k_on), and dissociation rates (k_off).
Experimental Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified target protein (ligand) onto the activated sensor surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the tetrazole compound (analyte) in a suitable running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the amount of analyte bound to the immobilized ligand, in real-time. This generates a sensorgram. [24]
-
-
Data Acquisition and Analysis:
-
The sensorgram will show an association phase during analyte injection and a dissociation phase when the injection is stopped.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D).
-
Data Presentation:
| Compound | Target Protein | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) |
| Tetrazole-X | Enzyme-Y | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |
| Tetrazole-Z | Receptor-A | 2.2 x 10⁶ | 1.1 x 10⁻³ | 0.5 |
Kinobeads Competition Binding Assay for Kinase Profiling
For tetrazole compounds that may target kinases, the kinobeads assay is a powerful chemical proteomics tool for identifying and profiling these interactions in a competitive manner. [27][28][29] Experimental Protocol:
-
Cell Lysate Preparation:
-
Prepare a cell lysate from the cell line or tissue of interest under native conditions to preserve kinase activity.
-
-
Competition Binding:
-
Incubate the cell lysate with a range of concentrations of the tetrazole compound or a DMSO control.
-
Add the kinobeads, which are sepharose beads derivatized with a mixture of broad-spectrum kinase inhibitors, to the lysate. [30]
-
-
Affinity Enrichment and On-Bead Digestion:
-
The kinases in the lysate that are not inhibited by the test compound will bind to the kinobeads.
-
Wash the beads to remove non-specifically bound proteins.
-
Perform on-bead digestion of the captured proteins with trypsin.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the abundance of each identified kinase in the compound-treated samples relative to the DMSO control.
-
A dose-dependent decrease in the amount of a specific kinase pulled down by the kinobeads indicates that the tetrazole compound is binding to and inhibiting that kinase.
-
Conclusion
The systematic investigation of the mechanism of action of tetrazole-containing compounds is a critical component of modern drug discovery. By employing a combination of unbiased screening approaches and robust biophysical and cellular validation assays, researchers can gain a deep understanding of how these versatile molecules exert their therapeutic effects. The protocols and strategies outlined in this guide provide a solid foundation for scientists to unlock the full potential of tetrazole chemistry in the development of novel and effective medicines.
References
- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.).
- Pazopanib: Indications, Adverse Effects, Contraindications and Dosage - Urology Textbook. (n.d.).
- The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. (n.d.).
- Pazopanib - Wikipedia. (n.d.).
- Celecoxib - Wikipedia. (n.d.).
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. (2025, December 8).
- Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf - NIH. (2025, May 5).
- Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed. (n.d.).
- What is the mechanism of Losartan Potassium? - Patsnap Synapse. (2024, July 17).
- Angiotensin Receptor Blockers (ARBs) - CV Pharmacology. (n.d.).
- 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed. (n.d.).
- Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.).
- Experimental Pharmacology: Techniques & Examples - StudySmarter. (2024, September 5).
- Angiotensin II receptor blocker - Wikipedia. (n.d.).
- Losartan - Wikipedia. (n.d.).
- Losartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.).
- What is the mechanism of Pazopanib Hydrochloride? - Patsnap Synapse. (2024, July 17).
- Angiotensin receptor blockers (ARBs) - Heart Matters magazine - BHF. (n.d.).
- What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17).
- Losartan (oral route) - Side effects & dosage - Mayo Clinic. (2025, November 1).
- Angiotensin II receptor blockers - PMC - PubMed Central. (n.d.).
- What is the mechanism of action of losartan (angiotensin II receptor antagonist)? - Dr.Oracle. (2025, April 22).
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. (n.d.).
- How does SPR work in Drug Discovery? - deNOVO Biolabs. (2025, June 11).
- Surface Plasmon Resonance (SPR) Assay - Charles River Laboratories. (n.d.).
- Editorial: Methods in experimental pharmacology 2023 - PMC - NIH. (n.d.).
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (2015, November 9).
- Mechanism of action of tetrazole‐derived anticancer agents - ResearchGate. (n.d.).
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
- A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023, February 13).
- Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs. (n.d.).
- Bioisosteres in Drug Discovery: Focus on Tetrazole - ResearchGate. (2025, August 6).
- Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. (n.d.).
- Editorial: Methods and application in experimental pharmacology and drug discovery: 2021 - PMC - NIH. (n.d.).
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.).
- Thermal shift assay - Wikipedia. (n.d.).
- Full article: Bioisosteres in Drug Discovery: Focus on Tetrazole - Taylor & Francis Online. (n.d.).
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24).
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (n.d.).
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (n.d.).
- How Proof of Mechanism Studies Can Advance Clinical Drug Development. (n.d.).
- Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2).
- Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry | Building Blocks | Blog | Life Chemicals. (2024, January 17).
- Optimized chemical proteomics assay for kinase inhibitor profiling. - Semantic Scholar. (n.d.).
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022, July 19).
- Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC. (2023, October 30).
- Experimental Methods for Identifying Drug-Drug Interactions - Creative Bioarray. (n.d.).
- Tetrazoles via Multicomponent Reactions | Chemical Reviews - ACS Publications. (n.d.).
- Characterization of binding, depletion and competition properties of... - ResearchGate. (n.d.).
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. researchgate.net [researchgate.net]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. news-medical.net [news-medical.net]
- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 14. urology-textbook.com [urology-textbook.com]
- 15. Pazopanib - Wikipedia [en.wikipedia.org]
- 16. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 17. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 22. denovobiolabs.com [denovobiolabs.com]
- 23. criver.com [criver.com]
- 24. portlandpress.com [portlandpress.com]
- 25. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 26. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 27. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 29. researchgate.net [researchgate.net]
- 30. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Adamantane Scaffold in Modern Medicinal Chemistry
Introduction: The "Diamondoid" Bullet in Drug Design
First isolated from crude oil in 1933, adamantane (tricyclo[3.3.1.1³,⁷]decane) is the smallest member of the diamondoid family, possessing a perfectly symmetrical and rigid cage-like structure.[1] This unique three-dimensional architecture is not merely a chemical curiosity; it is a powerful tool in medicinal chemistry. The adamantane moiety's distinct physicochemical properties—namely its pronounced lipophilicity, metabolic stability, and rigid framework—make it an exemplary "pharmacophore" or a privileged scaffold for drug design.[2][3][4]
The journey of adamantane in medicine began in the 1960s with the discovery of amantadine's antiviral properties against Influenza A, marking the birth of adamantane's application in medicinal chemistry.[1][5][6] The rationale for incorporating this bulky, cage-like structure into drug candidates is multifaceted:
-
Enhanced Pharmacokinetics: The lipophilicity of the adamantyl group can significantly improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8] Its ability to cross cellular membranes and the blood-brain barrier is particularly valuable for developing drugs targeting the central nervous system (CNS).[6][9]
-
Metabolic Stability: The rigid hydrocarbon cage can act as a shield, protecting adjacent functional groups from metabolic degradation, thereby increasing the drug's plasma half-life and overall stability.[4][9]
-
Precise Vectorial Arrangement: The adamantane scaffold provides a fixed, three-dimensional anchor, allowing for the precise positioning of pharmacophoric groups to optimize interactions with biological targets like enzyme active sites or receptor binding pockets.[5][9]
This guide provides an in-depth exploration of the key therapeutic areas where adamantane derivatives have made a significant impact, complete with detailed protocols for their evaluation.
Antiviral Applications: The Classic M2 Ion Channel Blockers
The first major therapeutic success for adamantane derivatives was in the treatment of influenza A.[1] This application provides a textbook example of how a small molecule can precisely disrupt a viral life cycle.
Causality of Action: Inhibiting Viral Uncoating
Adamantane antivirals, such as amantadine and its analogue rimantadine, function by targeting the M2 protein of the influenza A virus.[10][11] The M2 protein forms a proton-selective ion channel embedded in the viral envelope. This channel is critical for the virus's replication process. After the virus enters a host cell via an endosome, the M2 channel allows protons to flow from the endosome into the virion. This acidification is essential for dissociating the viral ribonucleoprotein (vRNP) complex and releasing the viral genome into the cytoplasm—a process known as uncoating.[11][12]
Amantadine and rimantadine act as specific blockers of this M2 ion channel, effectively plugging the pore.[10][13][14] By preventing proton influx, they inhibit the viral uncoating step, trapping the virus within the endosome and halting its replication cycle.[11][13] It is important to note that these drugs are only active against influenza A, as influenza B viruses lack the M2 ion channel.[10]
Caption: Mechanism of adamantane antivirals targeting the M2 proton channel.
Clinical Reality: The Challenge of Resistance
While historically significant, the clinical utility of amantadine and rimantadine has been severely diminished due to widespread resistance. This resistance primarily arises from single amino acid substitutions in the transmembrane domain of the M2 protein, with the S31N (serine to asparagine at position 31) mutation being the most prevalent.[12] This mutation alters the drug's binding site, rendering it ineffective.
Protocol 1: Plaque Reduction Assay for Antiviral Efficacy
This assay is the gold standard for quantifying a virus's infectivity and determining the efficacy of an antiviral compound by measuring the inhibition of plaque formation.
Rationale: This protocol uses a cell monolayer susceptible to the virus of interest (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza). Viral infection and replication lead to localized cell death, creating clear zones or "plaques" in the monolayer. An effective antiviral will reduce the number and/or size of these plaques. Crystal violet is used as a stain that colors living cells, making the plaques visible.
Materials:
-
Confluent monolayer of MDCK cells in 6-well plates.
-
Influenza A virus stock with a known titer (plaque-forming units/mL).
-
Adamantane derivative stock solution (e.g., in DMSO), serially diluted.
-
Infection Medium: Serum-free MEM with 1 µg/mL TPCK-trypsin.
-
Overlay Medium: 2X MEM mixed 1:1 with 1.2% agarose, containing the test compound.
-
Fixing Solution: 10% formaldehyde in PBS.
-
Staining Solution: 0.1% crystal violet in 20% ethanol.
Step-by-Step Methodology:
-
Cell Preparation: Grow MDCK cells in 6-well plates until they form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza A virus stock in infection medium to achieve approximately 100 plaques per well.
-
Infection: Wash the cell monolayers twice with sterile PBS. Inoculate the cells with 200 µL of the diluted virus and incubate for 1 hour at 37°C, allowing the virus to adsorb.
-
Compound Application: During the incubation, prepare serial dilutions of the adamantane test compound in the overlay medium.
-
Overlay: After the 1-hour adsorption period, remove the virus inoculum and gently add 2 mL of the warm (approx. 40°C) agarose overlay medium containing the desired concentration of the test compound to each well. Also include a "no-drug" virus control and a "no-virus" cell control.
-
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates inverted at 37°C in a CO₂ incubator for 48-72 hours, or until plaques are visible.
-
Fixation and Staining: Carefully remove the agarose overlay. Fix the cells by adding 1 mL of fixing solution to each well for at least 30 minutes. Discard the fixative and stain the cells with 1 mL of crystal violet solution for 15 minutes.
-
Quantification: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well. The percent inhibition is calculated as: [1 - (Plaque count in treated well / Plaque count in control well)] x 100. The EC₅₀ (50% effective concentration) can be determined by plotting the percent inhibition against the log of the compound concentration.
Neuroprotection: Modulating CNS Activity
The serendipitous discovery of amantadine's benefits for Parkinson's disease symptoms opened a new chapter for adamantane derivatives in treating CNS disorders.[15] Their success in this area is largely due to their lipophilicity, which facilitates passage across the blood-brain barrier.[9]
Causality of Action: NMDA Receptor Antagonism
Many neurodegenerative disorders, including Alzheimer's disease, are linked to a phenomenon called "excitotoxicity."[15] This occurs when excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to a pathological influx of calcium ions (Ca²⁺), triggering neuronal damage and death.
Memantine, an adamantane derivative, is a cornerstone treatment for moderate-to-severe Alzheimer's disease.[1] It acts as a non-competitive, moderate-affinity antagonist of the NMDA receptor.[1][6][15] Its mechanism is elegant: under normal physiological conditions, it does not interfere with the transient glutamate signaling required for learning and memory. However, under pathological conditions of chronic, low-level glutamate overstimulation, memantine enters and blocks the NMDA receptor channel, preventing the sustained, damaging influx of Ca²⁺.[1] This targeted action reduces excitotoxicity and provides neuroprotection.
Amantadine's utility in Parkinson's disease is also partly attributed to NMDA receptor antagonism, but it also appears to modulate dopaminergic neurotransmission, providing symptomatic relief.[1][14]
Caption: Memantine blocks the NMDA receptor channel to prevent excitotoxicity.
Metabolic Diseases: Targeting Key Enzymes in Glucose Homeostasis
Adamantane derivatives have emerged as crucial scaffolds for designing inhibitors of enzymes involved in type 2 diabetes.[16]
Causality of Action: DPP-4 and 11β-HSD1 Inhibition
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is an enzyme that rapidly inactivates incretin hormones like GLP-1. These hormones are released after a meal and stimulate insulin secretion. By inhibiting DPP-4, drugs like Vildagliptin and Saxagliptin prolong the action of incretins, leading to improved glycemic control.[5][17] The adamantane moiety in these drugs plays a key role in fitting into the hydrophobic S2 pocket of the DPP-4 enzyme, ensuring potent and selective binding.[3]
-
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) Inhibition: This enzyme converts inactive cortisone into active cortisol, particularly in metabolic tissues like the liver and adipose tissue. Excess cortisol can promote insulin resistance and obesity. Adamantane-based molecules have been developed as potent and selective inhibitors of 11β-HSD1, representing a promising therapeutic strategy for metabolic syndrome.[17][18][19] The bulky adamantane cage is ideal for occupying the large hydrophobic pocket in the enzyme's active site.[19]
Data Presentation: In Vitro Inhibition of 11β-HSD1
The following table summarizes the inhibitory activity of novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives against the 11β-HSD1 enzyme.
| Compound ID | % Inhibition of 11β-HSD1 (at 10 µM) |
| 3b | 70.15% |
| 3c | 82.82% |
| 3d | 75.60% |
| 3e | 67.24% |
| 3f | 71.74% |
| 3g | 48.16% |
| 3h | 15.30% |
| Data synthesized from in vitro studies on novel thiazolone derivatives.[19] |
Protocol 2: In Vitro 11β-HSD1 Enzyme Inhibition Assay
Rationale: This protocol measures the activity of a test compound against the 11β-HSD1 enzyme. It uses a scintillation proximity assay (SPA) format. The enzyme converts a radiolabeled substrate (e.g., ³H-cortisone) to a product (³H-cortisol). The product is captured by an antibody-coated SPA bead, which brings it close to a scintillant. This proximity generates a light signal that can be measured. An effective inhibitor will reduce the conversion of the substrate, resulting in a lower signal.
Materials:
-
Human recombinant 11β-HSD1 enzyme.
-
NADPH (cofactor).
-
[³H]-Cortisone (substrate).
-
Anti-cortisol antibody.
-
Protein A-coated SPA beads.
-
Adamantane test compounds in DMSO.
-
Assay Buffer (e.g., Tris-HCl with EDTA).
-
96-well microplates.
-
Microplate scintillation counter.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the enzyme, NADPH, and test compounds at desired concentrations in the assay buffer.
-
Compound Plating: Add 2 µL of the adamantane test compound dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Enzyme Addition: Add 20 µL of the 11β-HSD1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of a substrate mix containing [³H]-cortisone and NADPH.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Reaction Termination & Detection: Stop the reaction by adding 50 µL of a "stop/detection" mix containing the anti-cortisol antibody and the Protein A-coated SPA beads. This mix should also contain a high concentration of non-radiolabeled cortisol to prevent further binding to the enzyme.
-
Signal Reading: Seal the plate and allow it to settle for at least 2 hours. Read the plate on a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ (50% inhibitory concentration) by fitting the data to a dose-response curve.
Anticancer Applications: A Scaffold for Diverse Mechanisms
The adamantane framework is being explored in oncology for its ability to anchor molecules that act through various anticancer mechanisms.[1] These include inducing apoptosis (programmed cell death), inhibiting key signaling proteins like tyrosine kinases, and serving as a bulky component in hybrid chemotherapeutics to improve efficacy and reduce toxicity.[1][5][20][21] For example, adamantane-conjugated platinum complexes have shown enhanced cytotoxicity compared to traditional platinum drugs.[1]
Protocol 3: MTT Assay for Cytotoxicity Assessment
Rationale: The MTT assay is a colorimetric method used to assess cell viability. Viable, metabolically active cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A cytotoxic compound will reduce the number of viable cells, leading to a decreased purple color intensity.
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer).[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Adamantane test compounds.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader (570 nm wavelength).
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow them to attach.
-
Compound Treatment: Prepare serial dilutions of the adamantane test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium plus 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Synthesis Protocol: A Representative Synthesis of Amantadine Hydrochloride
The following protocol outlines a robust, two-step synthesis of amantadine hydrochloride from 1-bromoadamantane, a common starting material. This method avoids some of the harsher reagents of earlier syntheses.[22]
Caption: Two-step synthesis of Amantadine Hydrochloride.
Step 1: Synthesis of N-(1-adamantyl)-formamide
Rationale: This step is a Ritter-type reaction where the carbocation generated from 1-bromoadamantane in the presence of strong acid is trapped by formamide, which acts as the nucleophile.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add formamide (e.g., 122 mL, 2.7 mol).
-
While stirring, heat the formamide to 75°C and add 1-bromoadamantane (e.g., 66.0 g, 0.3 mol).[22]
-
Carefully add concentrated sulfuric acid (96%, e.g., 90 mL, 1.65 mol) dropwise to the mixture. The addition is exothermic and should be controlled.
-
Heat the reaction mixture to 85°C and maintain this temperature for approximately 5-6 hours, monitoring the reaction's completion by TLC.[22]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water (e.g., 350 mL) with vigorous stirring.
-
A white solid, N-(1-adamantyl)-formamide, will precipitate. Continue stirring in the ice bath for 1 hour.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water. Dry the product. A yield of ~94% can be expected.[22]
Step 2: Hydrolysis to Amantadine Hydrochloride
Rationale: This is a standard acid-catalyzed hydrolysis of an amide to its corresponding amine and carboxylic acid (in this case, formic acid). The amine is protonated by the excess HCl to form the hydrochloride salt.
Procedure:
-
Place the dried N-(1-adamantyl)-formamide from Step 1 into a round-bottom flask.
-
Add an aqueous solution of hydrochloric acid (e.g., 6N HCl).
-
Heat the mixture to reflux (approximately 100-110°C) and maintain for 1-2 hours.
-
After hydrolysis is complete, cool the solution. Amantadine hydrochloride is soluble in the hot aqueous solution but will crystallize upon cooling.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold water or ethanol, and dry to yield amantadine hydrochloride. A yield of ~93% for this step can be expected.[22]
References
-
Scott, J. D., et al. (2006). Adamantane 11-beta-HSD-1 inhibitors: Application of an isocyanide multicomponent reaction. Bioorganic & Medicinal Chemistry Letters, 16(23), 5958-62. [Link]
-
Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]
-
Drugs.com. (n.d.). List of Adamantane antivirals. Drugs.com. [Link]
-
Smieszek, S. P., et al. (2020). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Pharmaceuticals, 13(10), 313. [Link]
-
Wikipedia. (n.d.). Amantadine. Wikipedia. [Link]
-
Wikipedia. (n.d.). NMDA receptor. Wikipedia. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
-
Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Drug Targets, 17(12), 1396-1418. [Link]
-
Stimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
-
Boyd, R., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8). [Link]
-
Oliveira, C. S. A., et al. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega, 8(14), 13049–13063. [Link]
-
Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. [Link]
-
Dr.Oracle. (2025). What is the classification, indication, and mechanism of action of Amantadine?. Dr.Oracle. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications. [Link]
- Google Patents. (n.d.). Anti-cancer activity of adamantane derivatives.
-
Al-Salahi, R., et al. (2017). A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line. Biomedicine & Pharmacotherapy, 85, 454-463. [Link]
-
Gomha, S. M., et al. (2019). Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. Molecules, 24(21), 3843. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. Pharmaffiliates. [Link]
-
Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Bentham Science. [Link]
-
Plant, T. D., et al. (1989). Adamantane derivatives: a new class of insulin secretagogues. British Journal of Pharmacology, 97(3), 911–921. [Link]
-
ResearchGate. (n.d.). Structure of adamantane derivatives as diabetic treatment. ResearchGate. [Link]
-
Wróbel, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]
-
Siwek, A., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules, 26(16), 4843. [Link]
-
Al-Kuraishy, H. M., et al. (2023). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. Frontiers in Pharmacology, 14, 1111933. [Link]
-
Stasiak, A., et al. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. Scientific Reports, 12(1), 6757. [Link]
-
Chochkova, M., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 981-989. [Link]
-
Wesemann, W., & Sturm, G. (1985). [Pharmacodynamics and pharmacokinetics of memantine]. Arzneimittel-Forschung, 35(8), 1269-1274. [Link]
-
Stimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
-
ResearchGate. (2023). (PDF) Adamantane-containing drug delivery systems. ResearchGate. [Link]
-
Patsnap. (n.d.). Method of synthesizing amantadine hydrochloride. Eureka. [Link]
-
Aoki, F. Y., & Sitar, D. S. (1988). Clinical pharmacokinetics of amantadine hydrochloride. Clinical Pharmacokinetics, 14(1), 35-51. [Link]
-
Plotnikova, E., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 26(20), 15487. [Link]
-
OUCI. (n.d.). Adamantane in Drug Delivery Systems and Surface Recognition. OUCI. [Link]
-
Vassilev, N. G., et al. (2015). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 20(4), 6956-6971. [Link]
-
ResearchGate. (2025). An Improved Synthesis of Memantine Hydrochloride: Anti-Alzheimer's Drug. ResearchGate. [Link]
-
Nguyen, T. H., et al. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega, 7(6), 5393–5399. [Link]
-
Vu, B. D., et al. (2022). Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine, (9), 140-145. [Link]
-
ResearchGate. (n.d.). Amine derivatives of adamantane with antiviral activity. ResearchGate. [Link]
-
Stimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
-
Kumar, A., et al. (2023). Identification of 11β-HSD1 inhibitors through enhanced sampling methods. RSC Advances, 13(28), 19163-19175. [Link]
-
Szeto, M., et al. (2014). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology, 155(6), 2106–2117. [Link]
-
Wang, Z., et al. (2017). Synthesis of selective 11β-HSD1 inhibitors based on dammarane scaffold. European Journal of Medicinal Chemistry, 136, 332-343. [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. connectsci.au [connectsci.au]
- 10. drugs.com [drugs.com]
- 11. Amantadine - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. NMDA receptor - Wikipedia [en.wikipedia.org]
- 16. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 17. Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Adamantane 11-beta-HSD-1 inhibitors: Application of an isocyanide multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Tetrazol-2-yl-adamantane-1-carboxylic acid as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Bipartite Potential in Enzyme Inhibition
The field of enzyme inhibition is central to modern drug discovery. The ability to selectively modulate enzyme activity underpins therapeutic strategies for a vast array of diseases. In this context, 3-Tetrazol-2-yl-adamantane-1-carboxylic acid emerges as a compound of significant interest. Its unique chemical architecture, combining a bulky, lipophilic adamantane cage with the bioisosteric and chelating properties of a tetrazole ring and a carboxylic acid, presents a compelling rationale for its investigation as a potent and selective enzyme inhibitor.
The adamantane moiety, a rigid and diamondoid hydrocarbon, has been successfully incorporated into numerous approved drugs.[1][2] Its lipophilicity can enhance binding to hydrophobic pockets within an enzyme's active site, acting as a "lipophilic bullet" to anchor the inhibitor.[1][3] This can lead to increased potency and improved pharmacokinetic properties. Adamantane derivatives have shown efficacy as inhibitors of various enzymes, including cholinesterases and urease.[2][4][5]
Complementing the adamantane core, the tetrazole ring is a well-established bioisostere of the carboxylic acid group in medicinal chemistry.[6][7][8][9][10] This functional group mimicry allows it to engage in similar hydrogen bonding and electrostatic interactions as a carboxylate, which is a common recognition motif for many enzyme substrates.[11] Tetrazoles are present in numerous FDA-approved drugs, contributing to enhanced metabolic stability and potency.[7][8][10] The presence of both a tetrazole and a carboxylic acid in the target molecule suggests a bidentate interaction potential with an enzyme's active site, possibly chelating a metal cofactor or interacting with multiple amino acid residues.
This document serves as a comprehensive technical guide for researchers interested in exploring the enzyme inhibitory potential of this compound. It provides a foundational understanding of its potential mechanisms, detailed protocols for its characterization, and insights into data interpretation.
Hypothesized Mechanism of Action and Potential Enzyme Targets
The tripartite structure of this compound suggests several potential modes of enzyme inhibition. The adamantane group can serve as a hydrophobic anchor, while the tetrazole and carboxylic acid moieties can interact with polar residues or metal ions in the active site.
Caption: Hypothesized binding mode of the inhibitor within an enzyme active site.
Based on the functionalities present, potential enzyme targets for this compound could include:
-
Metalloproteases: The tetrazole and carboxylic acid groups could chelate the active site metal ion (e.g., zinc in matrix metalloproteases).
-
Hydrolases (e.g., Cholinesterases, Ureases): The adamantane cage could fit into hydrophobic regions of the active site, while the polar groups interact with the catalytic machinery. Adamantane derivatives have shown inhibitory activity against butyrylcholinesterase.[4]
-
Kinases: While less common, the molecule could potentially act as an allosteric inhibitor by binding to a hydrophobic pocket outside the ATP-binding site.
-
Sirtuins: Some sirtuin inhibitors utilize a carboxylic acid or its bioisostere for binding. A tetrazole has been identified as a potent alternative to a carboxylate in SIRT5 inhibitors.[12]
Experimental Protocols
The following protocols provide a roadmap for the systematic evaluation of this compound as an enzyme inhibitor.
Protocol 1: General In Vitro Enzyme Inhibition Screening Assay
This protocol outlines a general approach to screen the compound against a panel of purified enzymes.
Principle: The ability of the compound to inhibit the activity of a target enzyme is measured by monitoring the rate of product formation or substrate depletion in the presence and absence of the compound. A colorimetric or fluorometric assay is often employed for high-throughput screening.
Materials:
-
Target enzyme (purified)
-
Enzyme-specific substrate
-
Assay buffer (optimized for the target enzyme)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (known inhibitor of the target enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution series in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Negative Control (100% activity): Assay buffer, enzyme, and substrate.
-
Positive Control: Assay buffer, enzyme, substrate, and a known inhibitor at a concentration that gives significant inhibition.
-
Test Compound: Assay buffer, enzyme, substrate, and varying concentrations of this compound.
-
Blank: Assay buffer and substrate (to measure background signal).
-
-
Reaction Initiation: Add the enzyme to all wells except the blank. Pre-incubate the enzyme with the test compound or controls for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Substrate Addition: Initiate the reaction by adding the substrate to all wells.
-
Signal Detection: Measure the absorbance or fluorescence at regular intervals using a microplate reader to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Negative Control)] * 100
Caption: General workflow for in vitro enzyme inhibition screening.
Protocol 2: Determination of IC50 Value
Principle: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a standard measure of inhibitor potency.
Procedure:
-
Follow the procedure outlined in Protocol 1, using a wider range of concentrations of this compound that bracket the 50% inhibition point. A 10-point, two-fold serial dilution is common.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.
Data Presentation:
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Enzyme X | [Enter Value] |
| Positive Control Inhibitor | Enzyme X | [Enter Value] |
Protocol 3: Enzyme Kinetics and Mode of Inhibition Study
Principle: To understand how the inhibitor interacts with the enzyme, kinetic studies are performed by measuring the initial reaction rates at varying substrate and inhibitor concentrations. This allows for the determination of the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
Materials:
-
Same as Protocol 1, with multiple concentrations of the substrate.
Procedure:
-
Assay Setup: For each fixed concentration of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50), perform a series of reactions with varying substrate concentrations.
-
Data Collection: Measure the initial reaction velocity (v₀) for each combination of inhibitor and substrate concentration.
-
Data Analysis:
-
Plot the initial velocity against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
Create a Lineweaver-Burk plot (1/v₀ vs. 1/[S]). The pattern of the lines at different inhibitor concentrations will indicate the mode of inhibition.
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
Safety and Handling
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.
Conclusion and Future Directions
This compound is a molecule designed with intent, leveraging the established strengths of both adamantane and tetrazole moieties in medicinal chemistry.[1][6][8] The protocols outlined in this guide provide a systematic framework for elucidating its potential as an enzyme inhibitor. Successful identification of a target enzyme and characterization of the inhibitory mechanism will pave the way for further preclinical development, including cell-based assays, pharmacokinetic studies, and lead optimization. The unique combination of a bulky hydrophobic group and two distinct polar, potentially chelating groups makes this compound a promising scaffold for the development of novel therapeutics.
References
-
National Institutes of Health (NIH). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]
-
SciSpace. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Available from: [Link]
-
Taylor & Francis Online. Bioisosteres in Drug Discovery: Focus on Tetrazole. Available from: [Link]
-
SpringerLink. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]
-
PubMed. Adamantane-substituted guanylhydrazones: novel inhibitors of butyrylcholinesterase. Available from: [Link]
-
MDPI. Cholinesterase Inhibitory Activities of Adamantyl-Based Derivatives and Their Molecular Docking Studies. Available from: [Link]
-
National Institutes of Health (NIH). Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies. Available from: [Link]
-
ACS Publications. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Available from: [Link]
-
PubMed Central. Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. Available from: [Link]
-
National Institutes of Health (NIH). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Available from: [Link]
-
PubMed Central. Tetrazoles via Multicomponent Reactions. Available from: [Link]
-
PubChem. 3-Hydroxyadamantane-1-carboxylic acid. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Adamantane-substituted guanylhydrazones: novel inhibitors of butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 10. Tetrazole: Novel Building Blocks for Drug_Chemicalbook [m.chemicalbook.com]
- 11. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Hydroxyadamantane-1-carboxylic acid | C11H16O3 | CID 2736518 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Adamantane Carboxylic Acids in Structure-Activity Relationship (SAR) Studies
Introduction: The Adamantane Moiety as a Privileged Scaffold in Medicinal Chemistry
Adamantane, a rigid, lipophilic, and metabolically stable tricyclic hydrocarbon, has emerged as a valuable building block in modern drug discovery.[1][2] Its unique three-dimensional structure provides a well-defined orientation for appended functional groups, making it an excellent scaffold for probing ligand-receptor interactions.[3][4] The derivatization of adamantane carboxylic acids, in particular, offers a versatile platform for systematically modifying the physicochemical and pharmacokinetic properties of lead compounds, thereby enabling comprehensive structure-activity relationship (SAR) studies.[5] This guide provides an in-depth exploration of key derivatization strategies, detailed experimental protocols, and the logical framework for leveraging these derivatives in SAR-driven drug development.
The Rationale for Derivatization: Fine-Tuning Molecular Properties for Enhanced Biological Activity
The carboxylic acid functional group, while often crucial for target engagement through hydrogen bonding and electrostatic interactions, can also impart undesirable properties to a drug candidate. These include poor membrane permeability due to ionization at physiological pH, rapid metabolic degradation, and potential for off-target toxicities.[6][7] The derivatization of adamantane carboxylic acids is a strategic approach to mitigate these liabilities while preserving or enhancing on-target activity. Key objectives of derivatization in this context include:
-
Modulation of Lipophilicity: The bulky and hydrophobic adamantane cage significantly influences a molecule's lipophilicity.[1] Derivatization of the carboxylic acid allows for fine-tuning of this property to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[5]
-
Introduction of New Interaction Sites: Converting the carboxylic acid to amides, esters, or other functional groups introduces new hydrogen bond donors and acceptors, potentially leading to novel and more potent interactions with the biological target.
-
Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere can improve metabolic stability and oral bioavailability while maintaining the necessary acidic or hydrogen-bonding characteristics for biological activity.[8][9]
-
Probing the Binding Pocket: A library of derivatives with varying steric bulk and electronic properties can be used to map the topology and chemical nature of the target's binding site.
Key Derivatization Strategies for Adamantane Carboxylic Acids
Amide Bond Formation: A Versatile and Robust Approach
The conversion of adamantane carboxylic acids to amides is one of the most widely employed derivatization strategies in medicinal chemistry.[10] This transformation is highly versatile, allowing for the introduction of a wide array of substituents through the corresponding amine building blocks.
Causality Behind Experimental Choices: The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[11] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine.[12] Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used for this purpose. The addition of an auxiliary nucleophile, such as N-hydroxysuccinimide (NHS), can further enhance the efficiency of the reaction by forming a more stable activated ester intermediate, which is less prone to side reactions like racemization.[10][11]
Esterification: Modulating Polarity and Prodrug Potential
Esterification of adamantane carboxylic acids provides another avenue for modifying the parent molecule's properties. Adamantyl esters of various drugs have been shown to exhibit prolonged duration of action, suggesting a potential role as prodrugs that undergo in vivo hydrolysis to release the active carboxylic acid.[5]
Bioisosteric Replacement of the Carboxylic Acid: A Strategy for Overcoming Carboxylic Acid-Associated Liabilities
Bioisosterism refers to the replacement of a functional group with another that has similar physicochemical properties, leading to comparable biological activity.[8] This strategy is particularly valuable for addressing the inherent drawbacks of the carboxylic acid moiety.[6][7]
-
Tetrazoles: 1H-tetrazoles are widely recognized as non-classical bioisosteres of carboxylic acids.[13] They possess comparable acidity (pKa ≈ 4.5-4.9) and can engage in similar hydrogen bonding interactions.[13] However, their increased lipophilicity can lead to improved membrane permeability.[13]
-
Hydroxamic Acids: Hydroxamic acids are another class of carboxylic acid bioisosteres that are moderately acidic (pKa ≈ 8-9) and are known for their metal-chelating properties.[8] They have been successfully employed in drug design to mimic the parent carboxylic acid's interactions with biological targets.[8]
Detailed Experimental Protocols
Protocol 1: EDC/NHS-Mediated Amide Coupling of Adamantane-1-carboxylic Acid
This protocol describes a general procedure for the synthesis of an amide derivative of adamantane-1-carboxylic acid using EDC and NHS.
Materials and Reagents:
-
Adamantane-1-carboxylic acid
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard glassware
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve adamantane-1-carboxylic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.
-
Activation: Add EDC (1.2 eq) to the solution at room temperature and stir for 15-30 minutes. The formation of the NHS-activated ester can be monitored by thin-layer chromatography (TLC).
-
Amine Addition: To the activated ester solution, add the desired amine (1.0-1.2 eq) followed by TEA or DIPEA (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Characterization of Synthesized Derivatives
The identity, purity, and structural integrity of the synthesized adamantane derivatives must be rigorously confirmed using a combination of analytical techniques.
| Analytical Technique | Purpose | Expected Observations for a Successful Synthesis |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and connectivity of atoms. | Appearance of new signals corresponding to the introduced amine moiety and a shift in the signals of the adamantane core adjacent to the newly formed amide bond. Disappearance of the carboxylic acid proton signal in ¹H NMR. |
| Mass Spectrometry (MS) | To determine the molecular weight of the synthesized compound. | A molecular ion peak corresponding to the calculated mass of the desired product. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound.[14] | A single major peak in the chromatogram, indicating a high degree of purity. |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups. | Appearance of a characteristic amide C=O stretch (typically around 1630-1680 cm⁻¹) and N-H stretch (for primary and secondary amides, around 3200-3400 cm⁻¹). |
Structure-Activity Relationship (SAR) Studies: A General Workflow
Once a library of adamantane derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity to establish a clear SAR.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Data Interpretation for SAR:
By comparing the biological activity (e.g., IC₅₀ or EC₅₀ values) of the different derivatives, researchers can deduce the influence of various structural modifications. For instance, a table summarizing the SAR data could be constructed as follows:
| Derivative (R-group) | Structure | IC₅₀ (nM) | Key SAR Insight |
| -OH (Carboxylic Acid) | Adamantane-COOH | 500 | Baseline activity. |
| -NHCH₃ | Adamantane-CONHCH₃ | 250 | Small, neutral substituent improves potency. |
| -NH-benzyl | Adamantane-CONH-benzyl | 50 | Aromatic ring likely engages in a favorable π-π interaction. |
| -N(CH₃)₂ | Adamantane-CON(CH₃)₂ | 800 | Steric bulk at the nitrogen is detrimental to activity. |
Conclusion
The derivatization of adamantane carboxylic acids is a powerful and multifaceted strategy in the medicinal chemist's toolkit. By systematically modifying this versatile scaffold through amide bond formation, esterification, and bioisosteric replacement, researchers can conduct rigorous SAR studies to optimize the pharmacological profile of lead compounds. The protocols and workflows outlined in this guide provide a solid foundation for the rational design and synthesis of novel adamantane-based therapeutics.
References
-
Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Available from: [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Available from: [Link]
-
Spilovska, K., Zidkova, J., Korabecny, J., & Nepovimova, E. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2939–2965. Available from: [Link]
-
Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967–2978. Available from: [Link]
-
Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current medicinal chemistry, 17(26), 2967–2978. Available from: [Link]
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. Available from: [Link]
-
Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. Available from: [Link]
-
De Vreese, R., Sinnesael, A., & Van der Veken, P. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-24. Available from: [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]
-
Shaik, J. S., Al-Suhaimi, E. A., & Al-Qahtani, S. D. (2015). Liquid chromatography of adamantane derivatives. Journal of Liquid Chromatography & Related Technologies, 38(10), 991-996. Available from: [Link]
-
Fisher Scientific. Amide Synthesis. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hepatochem.com [hepatochem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amide Synthesis [fishersci.dk]
- 13. drughunter.com [drughunter.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Adamantane-Based Compound Libraries
Introduction: The Adamantane Scaffold in Modern Drug Discovery
The adamantane moiety, a rigid, lipophilic, three-dimensional cage structure, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties—exceptional metabolic stability and the ability to engage with hydrophobic pockets in biological targets—have cemented its role in the development of therapeutics ranging from antivirals to agents for central nervous system (CNS) disorders.[2][3] The cage-like structure provides a versatile anchor for the precise spatial orientation of functional groups, enabling chemists to explore target binding sites with high specificity.[4] Furthermore, incorporating an adamantane group can significantly enhance a compound's lipophilicity, which can improve its ability to cross the blood-brain barrier, a critical feature for CNS-targeted drugs.[3][5]
However, the very properties that make adamantane attractive, particularly its high lipophilicity, present significant challenges for high-throughput screening (HTS).[6] Issues such as low aqueous solubility, a tendency to aggregate, and non-specific interactions can lead to a high rate of false positives and negatives, complicating hit identification and validation.[7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust HTS campaigns for adamantane-based compound libraries. It moves beyond generic protocols to address the specific challenges posed by these unique molecules, ensuring higher quality data and a more efficient discovery pipeline.
Part 1: Strategic Considerations for Screening Adamantane Libraries
Before embarking on a large-scale screen, a thoughtful strategy is paramount. The choice of assay technology must be aligned with both the biological target and the physicochemical nature of the adamantane library.
Addressing the Solubility Challenge
The primary hurdle for screening adamantane derivatives is their poor aqueous solubility.[6] Standard aqueous buffers can lead to compound precipitation, resulting in inaccurate concentration measurements and assay artifacts.
Causality: The nonpolar hydrocarbon cage of adamantane interacts unfavorably with polar water molecules.[6] This can be mitigated by disrupting the solvent environment to better accommodate the hydrophobic scaffold.
Mitigation Strategies:
-
Co-solvents: The most common approach is to first dissolve compounds in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), before making final dilutions in the aqueous assay buffer.[9] It is critical to create a concentrated stock in 100% DMSO and then perform serial dilutions, ensuring vigorous mixing at each step to prevent precipitation.[9] The final DMSO concentration in the assay should be kept consistent across all wells (typically ≤1%) and tested for its effect on assay performance and target activity.
-
pH Adjustment: For adamantane derivatives containing ionizable groups (e.g., amines or carboxylic acids), adjusting the pH of the buffer to form a salt can dramatically increase solubility.[6]
-
Use of Detergents: Non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations (typically 0.01-0.05%) can be included in the assay buffer to help solubilize hydrophobic compounds and prevent non-specific binding to plate surfaces or proteins. However, detergent choice and concentration must be carefully optimized as they can interfere with certain assay technologies or protein function.
-
Cyclodextrin Complexation: Cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, can form inclusion complexes with the adamantane moiety, effectively shielding it from the aqueous environment and increasing its apparent solubility.[6] This can be a powerful tool, particularly in cell-based assays where high DMSO concentrations may be toxic.
Fragment-Based vs. High-Throughput Screening
Adamantane is a quintessential "fragment" in the context of fragment-based drug discovery (FBDD). FBDD involves screening smaller, less complex molecules (fragments) at higher concentrations to identify weak but efficient binders.[10][11] These initial hits then serve as starting points for chemical elaboration into more potent leads.[12]
-
When to use FBDD: If the library consists of small adamantane derivatives (MW < 300 Da), biophysical screening methods are often more appropriate.[11][13] These techniques are sensitive enough to detect the weak binding affinities typical of fragments.
-
When to use HTS: If the library contains larger, more drug-like molecules that incorporate an adamantane scaffold, traditional HTS biochemical or cell-based assays are suitable.
The workflow below illustrates the decision-making process for selecting a screening approach.
Caption: Decision workflow for adamantane library screening.
Part 2: Biochemical HTS Assay Protocols
Biochemical assays are performed in a cell-free system and are ideal for interrogating direct interactions between a compound and a purified target protein.
Fluorescence Polarization (FP) for Protein-Ligand Interactions
Principle: FP is a homogenous technique that measures changes in the rotational speed of a fluorescently labeled molecule (a "tracer") in solution.[13] When a small fluorescent tracer binds to a larger protein, its tumbling slows, resulting in a higher polarization of emitted light.[1][14] A test compound that inhibits this interaction will displace the tracer, causing it to tumble freely again and decreasing the polarization signal.[15]
Suitability for Adamantane Libraries: FP is well-suited for screening adamantane libraries against purified protein targets. Its ratiometric nature makes it less susceptible to interference from colored compounds, although autofluorescence can still be an issue.[15]
Objective: To identify adamantane-based compounds that inhibit the interaction between Protein-X and a known fluorescently labeled ligand (Tracer-Y).
Materials:
-
Purified Protein-X
-
Fluorescently labeled Tracer-Y
-
Adamantane compound library (10 mM in 100% DMSO)
-
FP Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20
-
Black, low-volume 384-well non-binding surface microplates
-
Microplate reader capable of measuring fluorescence polarization
Protocol Steps:
-
Assay Optimization (Pre-Screening):
-
Tracer Concentration: Determine the lowest concentration of Tracer-Y that gives a stable fluorescence signal at least 3-fold above the buffer background.[16] This minimizes assay costs and avoids artifacts.
-
Protein Titration (Saturation Curve): Perform a serial dilution of Protein-X against the fixed optimal concentration of Tracer-Y. Plot the FP signal (in millipolarization units, mP) against the protein concentration. The concentration of Protein-X that yields 50-80% of the maximum FP signal shift should be used for the HTS.[11] This ensures the assay is sensitive to competitive inhibitors.
-
-
HTS Procedure:
-
Prepare assay plates by dispensing 50-100 nL of each adamantane library compound (10 mM stock) into the appropriate wells using an acoustic dispenser. This results in a final screening concentration of 10-20 µM in a 5 µL final assay volume.
-
Add 2.5 µL of Protein-X (at 2x the final optimized concentration) to all wells except the "no protein" controls.
-
Add 2.5 µL of Tracer-Y (at 2x the final optimized concentration) to all wells.
-
Controls on each plate:
-
Negative Control (0% Inhibition): Wells with Protein-X, Tracer-Y, and DMSO only.
-
Positive Control (100% Inhibition): Wells with Tracer-Y and DMSO only (no Protein-X).
-
Reference Inhibitor: If available, a known inhibitor of the Protein-X/Ligand-Y interaction.
-
-
Seal the plates, centrifuge briefly (1 min at 1000 x g), and incubate at room temperature for 1-2 hours to reach binding equilibrium. Protect plates from light.
-
Measure the fluorescence polarization on a compatible plate reader (e.g., Excitation: 485 nm, Emission: 535 nm for a fluorescein-based tracer).[17]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_positive) / (mP_negative - mP_positive)])[17]
-
Calculate the Z'-factor for each plate to assess assay quality: Z' = 1 - [(3 * (SD_negative + SD_positive)) / |(Mean_negative - Mean_positive)|] An assay is considered robust for HTS if the Z'-factor is > 0.5.[18]
-
| Parameter | Typical Value/Range | Rationale |
| Final Compound Conc. | 10 - 20 µM | Balances the need to detect moderate-potency hits with minimizing solubility issues. |
| Final DMSO Conc. | ≤ 1% | Minimizes solvent effects on protein stability and binding interactions.[19] |
| Tracer Concentration | 1 - 10 nM | Kept well below the Kd of the interaction to ensure a sensitive competition assay.[16] |
| Protein Concentration | Kd - 3x Kd | Based on titration to achieve an optimal assay window (typically 50-80% saturation).[11] |
| Incubation Time | 60 - 120 minutes | Allows the binding reaction to reach equilibrium. |
| Z'-Factor | > 0.5 | Ensures the assay is robust and suitable for distinguishing hits from noise.[18] |
| Table 1: Typical Parameters for an FP-Based HTS Assay. |
AlphaScreen for Protein-Protein Interactions (PPIs)
Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.[20] It utilizes two types of beads: a Donor bead and an Acceptor bead. When a biological interaction brings the beads within close proximity (~200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal emitted at 520-620 nm.[19][21] Compounds that disrupt the interaction prevent this energy transfer, leading to a loss of signal.
Suitability for Adamantane Libraries: AlphaScreen is highly sensitive and suitable for a wide range of targets, including PPIs, which are often modulated by adamantane-containing molecules. However, the technology can be susceptible to interference from compounds that absorb light at the excitation or emission wavelengths, or that quench singlet oxygen.[20] Compound aggregation can also cause light scattering, leading to false positives.[20]
Objective: To identify adamantane-based compounds that inhibit the interaction between Protein-A (GST-tagged) and Protein-B (His-tagged).
Materials:
-
Purified GST-Protein-A
-
Purified His-Protein-B
-
Adamantane compound library (10 mM in 100% DMSO)
-
AlphaScreen Assay Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
Glutathione Donor Beads
-
Nickel Chelate Acceptor Beads
-
White, opaque 384-well microplates (e.g., OptiPlate-384)
-
Plate reader with an AlphaScreen-compatible laser (680 nm excitation)
Protocol Steps:
-
Assay Optimization (Pre-Screening):
-
Protein Titration (Cross-Titration): Perform a matrix titration by varying the concentrations of both GST-Protein-A and His-Protein-B to find the optimal pair of concentrations that yields the best signal-to-background ratio. Often, the final concentrations will be in the low nanomolar range (e.g., 10-50 nM).[21]
-
Bead Titration: Titrate the Donor and Acceptor beads (typically from 5 to 20 µg/mL final concentration) with the optimized protein concentrations to find the bead concentration that provides a robust signal without excessive background.
-
-
HTS Procedure:
-
Dispense 50-100 nL of adamantane library compounds into the assay wells.
-
Add 2.5 µL of a solution containing GST-Protein-A and His-Protein-B (at 2x their final optimized concentrations) to the wells.
-
Incubate for 30-60 minutes at room temperature to allow protein-protein interaction and compound binding to occur.
-
In subdued light (beads are photosensitive), add 2.5 µL of a mixture of Glutathione Donor and Ni-Chelate Acceptor beads (at 2x their final optimized concentration).[21]
-
Seal the plates and incubate in the dark at room temperature for at least 60 minutes.
-
Read the plates on an AlphaScreen-compatible reader.
-
-
Data Analysis & Hit Triage:
-
Calculate % Inhibition relative to no-compound controls.
-
Calculate the Z'-factor for each plate.
-
Counter-Screening for False Positives: Hits should be tested in a counter-assay to eliminate artifacts. A common format uses a biotinylated GST peptide with Streptavidin Donor beads and anti-GST Acceptor beads. True inhibitors of the PPI should be inactive in this bead-only interaction assay, whereas assay artifacts (e.g., singlet oxygen quenchers) will inhibit both.[20]
-
Caption: General workflow for an AlphaScreen HTS campaign.
Part 3: Cell-Based HTS Assay Protocols
Cell-based assays measure a compound's activity within a biologically relevant cellular context, providing insights into cell permeability, potential toxicity, and effects on signaling pathways.[22] They are particularly valuable for adamantane derivatives targeting CNS diseases, where blood-brain barrier penetration is key.[3]
Principle: These assays use engineered cell lines or primary neurons to report on a specific cellular event.[22] This could be cell viability, the activation of a signaling pathway (e.g., via a reporter gene like luciferase), or changes in protein localization.
Suitability for Adamantane Libraries: Cell-based assays are powerful but require careful management of compound solubility and cytotoxicity. High concentrations of DMSO can be toxic to cells, necessitating lower final concentrations (often <0.5%). The lipophilicity of adamantane compounds can lead to non-specific membrane effects or cytotoxicity, which must be distinguished from on-target activity.
Objective: To screen an adamantane library for compounds that are cytotoxic to a cancer cell line (e.g., HeLa, A549).[23]
Materials:
-
HeLa cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Adamantane compound library (10 mM in 100% DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Clear, flat-bottom 96-well or 384-well tissue culture-treated plates
-
Multi-channel pipette or automated liquid handler
-
Microplate spectrophotometer (absorbance reader)
Protocol Steps:
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate overnight (37°C, 5% CO2) to allow cells to attach.[23]
-
-
Compound Treatment:
-
Perform serial dilutions of the adamantane compound stocks in culture medium to create working solutions. Ensure the final DMSO concentration will be ≤ 0.5%.
-
Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds.
-
Controls on each plate:
-
Negative Control: Cells treated with medium containing DMSO only (vehicle control).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
Blank: Wells with medium only (no cells).
-
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[23]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[23] Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.[23]
-
Incubate overnight at 37°C or for a few hours with gentle shaking.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percent cell viability for each compound concentration: % Viability = 100 * (Abs_sample / Abs_negative_control)
-
Plot % Viability against compound concentration to determine the IC50 value for active compounds.
-
| Parameter | Typical Value/Range | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in a logarithmic growth phase and provides a sufficient signal window. |
| Final Compound Conc. | 0.1 - 100 µM (dose-response) | A wide range is used to determine the potency (IC50) of cytotoxic compounds. |
| Final DMSO Conc. | ≤ 0.5% | Prevents solvent-induced cytotoxicity which would confound the results. |
| Incubation Time | 24 - 72 hours | Allows sufficient time for the compounds to exert their cytotoxic effects.[23] |
| MTT Incubation | 3 - 4 hours | Provides enough time for formazan production in viable cells.[23] |
| Table 2: Typical Parameters for a Cell-Based Cytotoxicity Assay. |
Part 4: Hit Validation and Triage
A primary HTS campaign will inevitably generate a list of "hits," many of which may be false positives. A rigorous triage process is essential to focus resources on the most promising candidates.
Caption: A robust workflow for hit validation and triage.
Key Triage Steps:
-
Hit Confirmation: Re-test primary hits, often from a freshly sourced powder sample, in dose-response format to confirm activity and determine potency (IC50/EC50).
-
Computational Filtering: Filter hits against databases of known Pan-Assay Interference Compounds (PAINS) and other nuisance structures that frequently cause artifacts.[4]
-
Orthogonal Assays: Validate hits using a different assay technology that relies on an independent detection principle. For example, an AlphaScreen hit could be confirmed using a Fluorescence Polarization assay or Surface Plasmon Resonance (SPR). This helps eliminate technology-specific artifacts.
-
SAR by Analogue: Test commercially available analogues of the hit compounds. A consistent structure-activity relationship (SAR) provides strong evidence that the observed activity is due to a specific interaction with the target, rather than a non-specific effect.[18]
Conclusion
Screening adamantane-based compound libraries presents a unique set of challenges, primarily stemming from the scaffold's inherent lipophilicity. However, by proactively addressing solubility, selecting the appropriate screening technology, and implementing a rigorous hit triage cascade, researchers can successfully navigate these complexities. The protocols and strategies outlined in this guide provide a framework for generating high-quality, reproducible data, ultimately accelerating the discovery of novel adamantane-based therapeutics.
References
- Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.
- Technical Support Center: Troubleshooting Solubility Issues with Adamantane-Based Compounds. Benchchem.
- Fluorescence Polarization Assays in Small Molecule Screening. PMC - NIH.
- AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH.
- An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction. NIH.
- Technical Support Center: Addressing Solubility Challenges of 2-Methoxyadamantane. Benchchem.
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
-
fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]
- Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
-
A three-stage biophysical screening cascade for fragment-based drug discovery. PubMed. [Link]
- High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. NIH.
- Protocols for Adamantane-Based Drug Design: Applic
-
Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Cornish Laboratory. [Link]
-
Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC - NIH. [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]
- Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. The Royal Society of Chemistry.
-
How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. PubMed. [Link]
- Establishing and optimizing a fluorescence polariz
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PubMed. [Link]
- High-Throughput Screening (HTS)
- A Practical Guide to Working with AlphaScreen™. PerkinElmer.
-
high-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. PubMed Central. [Link]
-
Fragment hopping protocol for the design of small-molecule protein-protein interaction inhibitors. PubMed. [Link]
-
HTS Methods: Assay Design and Optimisation. ResearchGate. [Link]
-
HTS Follow-Up and Hit-to-Lead Initiation: Computational Approaches for Lead Identification. Eurofins Discovery. [Link]
-
Cell-based Assays. MD Biosciences. [Link]
- Accelerating Discovery and Development with Advances in High-Throughput Screening.
-
High-Throughput Screening Assay Datasets from the PubChem Database. PMC - NIH. [Link]
-
CNS Cell based Assay Services. Creative Biolabs. [Link]
-
Reduction and efficient triage of nuisance compounds in HTS hit sets using a library of known nuisance compounds. American Chemical Society. [Link]
-
Fragment Screening Yields a Small‐Molecule Stabilizer of 14‐3‐3 Dimers That Modulates Client Protein Interactions. PubMed Central. [Link]
- New Adamantane Derivatives with Sigma Affinity and Antiproliferative Activity.
-
Trends in Hit-to-Lead Optimization Following DNA-Encoded Library Screens. PMC - NIH. [Link]
-
Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. RSC Publishing. [Link]
-
Fragment hopping protocol for the design of small-molecule protein–protein interaction inhibitors. OUCI. [Link]
- Unlocking therapeutic potential: the role of adamantane in drug discovery.
-
Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions. Springer Nature. [Link]
-
Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. YouTube. [Link]
- GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Agilent.
-
Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. ResearchGate. [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]
- High-throughput Screening Steps. Small Molecule Discovery Center (SMDC).
-
Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. MDPI. [Link]
- High-throughput screening (HTS). BMG LABTECH.
-
Technologies to Counter Poor Solubility Issues: A Review. RJPT. [Link]
- Contemporary Review on Solubility Enhancement Techniques. Journal of Drug Delivery and Therapeutics.
Sources
- 1. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. Reduction and efficient triage of nuisance compounds in HTS hit sets using a library of known nuisance compounds - American Chemical Society [acs.digitellinc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fragment hopping protocol for the design of small-molecule protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragment Screening Yields a Small‐Molecule Stabilizer of 14‐3‐3 Dimers That Modulates Client Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 17. rsc.org [rsc.org]
- 18. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 19. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdbneuro.com [mdbneuro.com]
- 23. mdpi.com [mdpi.com]
Application Notes & Protocols: The Adamantane Scaffold in Modern Therapeutic Design
A Technical Guide for Drug Development Professionals
Abstract
Adamantane, a perfectly symmetrical, tricyclic hydrocarbon, represents one of the most successful privileged scaffolds in medicinal chemistry.[1] First isolated in 1933, its journey from a chemical curiosity to a cornerstone of drug design was cemented by the discovery of the antiviral properties of its amino derivative, amantadine, in the 1960s.[1][2] This guide provides an in-depth exploration of the adamantane cage's unique physicochemical properties—pronounced lipophilicity, unparalleled rigidity, and significant metabolic stability—that make it a powerful tool for therapeutic innovation.[3][4] We will dissect its strategic application across diverse therapeutic areas, including antiviral, neuroprotective, antidiabetic, and anticancer agents. Detailed, field-proven protocols for the synthesis and evaluation of adamantane-based compounds are provided to empower researchers in their drug discovery endeavors.
The Adamantane Advantage: A Privileged Scaffold in Medicinal Chemistry
The adamantane moiety is more than just a bulky, lipophilic group; its distinct three-dimensional structure imparts a unique combination of properties that medicinal chemists can strategically leverage to optimize drug candidates.[3][4] The value of this scaffold lies in its ability to positively modulate a molecule's overall profile, from its interaction with biological targets to its behavior within the body.
1.1. Physicochemical Properties
The utility of adamantane is rooted in its fundamental characteristics. Its diamondoid cage structure is exceptionally rigid and conformationally locked, providing a stable and predictable anchor for pharmacophoric elements.[4] This rigidity is crucial for orienting functional groups in a precise three-dimensional arrangement to maximize binding affinity with a target protein or enzyme.[4][5]
The most notable property is its high lipophilicity. The addition of an adamantyl group can significantly increase the partition coefficient (logP) of a molecule, which can enhance its ability to cross lipid membranes, including the blood-brain barrier (BBB).[4][6] However, this high lipophilicity can also present challenges, such as poor aqueous solubility, which must be carefully managed during the drug design process.[7][8] Furthermore, the adamantane core is highly resistant to metabolic degradation, which can protect adjacent functional groups from enzymatic cleavage and thereby extend a drug's plasma half-life.[4][9]
| Property | Description | Implication in Drug Design |
| Structure | Rigid, symmetric (Td point group), tricyclic alkane | Provides a stable, predictable scaffold for precise 3D orientation of pharmacophores.[4][5] |
| Lipophilicity | Highly lipophilic/hydrophobic (cLogP of adamantane ≈ 3.3) | Enhances membrane permeability and can improve BBB penetration.[4][6] May decrease aqueous solubility. |
| Metabolic Stability | Resistant to enzymatic degradation | Can sterically shield adjacent functional groups, increasing the drug's half-life.[9] |
| Steric Bulk | Occupies a defined, spherical space (~6.5 Å diameter) | Can be used to probe or block binding pockets, cavities, or ion channels.[10][11] |
1.2. Strategic Roles in Drug Design
The incorporation of an adamantane scaffold is a deliberate design choice aimed at achieving specific therapeutic advantages.
Caption: Core advantages of the adamantane scaffold.
-
Improving ADME Properties: The lipophilicity conferred by the adamantane group can enhance the absorption and distribution of a drug, particularly to the central nervous system (CNS).[6][12] Its metabolic stability reduces clearance rates, prolonging therapeutic action.[4]
-
Rigid Scaffold for Pharmacophore Display: The adamantane cage acts as a non-flexible handle, allowing chemists to position interacting functional groups (e.g., hydrogen bond donors/acceptors, charged groups) with high precision to optimize interactions within a target's binding site.[5][11]
-
Hydrophobic Space-Filling and Ion Channel Blocking: The bulky, hydrophobic nature of adamantane makes it an ideal motif for occupying hydrophobic pockets in enzymes or receptors.[13][14] This property is famously exploited in its antiviral and neuroprotective roles, where it physically blocks ion channels.[11][15]
-
Anchor for Drug Delivery Systems: The adamantane moiety can serve as a lipophilic anchor, embedding adamantane-conjugated molecules into the lipid bilayer of liposomes or other nanocarriers for targeted drug delivery.[10][16][17]
Therapeutic Applications of Adamantane-Based Agents
The versatility of the adamantane scaffold is demonstrated by the number of approved drugs and clinical candidates across a wide spectrum of diseases.[18][19]
2.1. Antiviral Agents
The field of adamantane-based therapeutics was born from the discovery of amantadine's activity against the Influenza A virus.[13][20]
-
Mechanism of Action: Amantadine and its derivative, Rimantadine, function by targeting the M2 proton channel of the Influenza A virus.[15][21] This channel is essential for acidifying the interior of the virus particle upon entry into the host cell's endosome, a process required for the release of the viral genome (uncoating). The lipophilic adamantane cage effectively plugs the hydrophobic pore of the M2 channel, preventing proton influx and halting viral replication at an early stage.[15]
-
Key Drugs:
-
Challenges: Widespread resistance, due to mutations in the M2 channel protein, has significantly limited the clinical use of these agents against seasonal influenza.[22] However, research continues into novel adamantane derivatives to overcome resistance and target other viruses.[22][23]
Caption: Mechanism of Amantadine action on the M2 channel.
2.2. Neuroprotective Agents
The ability of adamantane derivatives to cross the blood-brain barrier has made them valuable agents for treating neurological and neurodegenerative disorders.[1]
-
Mechanism of Action: Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In neurodegenerative conditions like Alzheimer's disease, excessive glutamate leads to excitotoxicity through overstimulation of NMDA receptors. Memantine, with its adamantane moiety, blocks the NMDA receptor channel when it is open, but its low affinity and rapid kinetics mean it does not interfere with normal synaptic transmission. This use-dependent blockade helps to reduce the chronic excitotoxicity associated with the disease.[18][24]
-
Key Drugs:
2.3. Antidiabetic Agents
A newer application for the adamantane scaffold is in the management of type 2 diabetes, highlighting its utility in enzyme inhibition.[3]
-
Mechanism of Action: Vildagliptin and Saxagliptin are inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of incretin hormones like GLP-1 and GIP, which stimulate insulin secretion. By inhibiting DPP-4, these drugs prolong the action of incretins, leading to improved glycemic control. The adamantane group in these molecules occupies a key hydrophobic pocket (S2) in the DPP-4 active site, contributing to their high potency and selectivity.[3][18]
-
Key Drugs:
2.4. Anticancer Agents
The adamantane scaffold is being explored for the development of novel anticancer therapeutics, leveraging its ability to modulate various cellular pathways.[2][25]
-
Mechanisms of Action: Adamantane derivatives exhibit diverse anticancer mechanisms, including the inhibition of tyrosine kinases, induction of apoptosis, and targeting of retinoid receptors.[2][20] For example, some adamantane-based retinoids can induce differentiation and apoptosis in cancer cells.[20] Others have been designed as hybrids with existing chemotherapeutics like cisplatin to improve efficacy and reduce toxicity.[2]
-
Key Compounds & Activity:
| Compound Class | Target/Mechanism | Example Cancer Cell Lines | Citation |
| Adamantane-Chalcones | Induction of Apoptosis | Breast (MCF-7), Lung (A549) | [2] |
| Adamantyl Retinoids | Retinoid Receptor Modulation | Leukemia, various solid tumors | [20] |
| Adamantane-Platinum Hybrids | DNA Intercalation | Various | [2] |
| Adamantane Thiadiazoles | Induction of mitochondrial apoptosis | Lung Carcinoma (A549) | [26] |
Protocols for Adamantane-Based Drug Design & Synthesis
This section provides standardized, step-by-step protocols for the synthesis and functionalization of adamantane scaffolds. These protocols are intended as a starting point for researchers and should be adapted based on specific target molecules and laboratory conditions.
Caption: General workflow for adamantane-based drug discovery.
Protocol 1: Synthesis of 1-Bromoadamantane
Causality: 1-Bromoadamantane is a cornerstone building block for many adamantane derivatives.[14] The tertiary bridgehead C-H bonds of adamantane are susceptible to free-radical substitution. Bromination using elemental bromine under reflux is a classic and efficient method for this transformation, providing a versatile handle for subsequent nucleophilic substitution reactions.[14]
Materials:
-
Adamantane
-
Anhydrous Bromine (Br₂)
-
Anhydrous Dichloromethane (DCM) (optional, as solvent)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve adamantane (1.0 eq) in a minimal amount of anhydrous DCM or use neat. Note: The reaction can be run neat, but a solvent can help control the reaction rate.
-
Bromine Addition: Carefully add anhydrous bromine (1.1 - 1.5 eq) dropwise to the stirring solution at room temperature. The solution will turn deep red/brown.
-
Reflux: Heat the reaction mixture to reflux (approx. 40-50 °C if using DCM, higher if neat) and maintain for 4-6 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed. The reddish color should fade over time.
-
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add 10% sodium thiosulfate solution to quench any excess bromine until the red/brown color disappears.
-
Workup: Transfer the mixture to a separatory funnel. If a solvent was used, dilute with more DCM. Wash the organic layer sequentially with 10% Na₂S₂O₃, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is a white solid. It can be purified by recrystallization from methanol or ethanol, or by sublimation to yield pure 1-bromoadamantane.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with literature values (116-118 °C).
Protocol 2: Synthesis of Amantadine Hydrochloride (from 1-Bromoadamantane)
Causality: This protocol exemplifies a Ritter-type reaction followed by hydrolysis, a robust method for converting alkyl halides to amines.[27] 1-Bromoadamantane reacts with acetonitrile in the presence of a strong acid (sulfuric acid) to form a stable nitrilium ion intermediate. This intermediate is then trapped by water and subsequently hydrolyzed under basic conditions to yield 1-aminoadamantane (Amantadine). The final step involves salt formation for improved stability and handling.
Materials:
-
1-Bromoadamantane
-
Acetonitrile (CH₃CN)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium hydroxide (NaOH) solution (e.g., 10M)
-
Diethyl ether or DCM
-
Hydrochloric acid (HCl) in diethyl ether (e.g., 2M solution) or gaseous HCl
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Standard glassware
Procedure:
-
Ritter Reaction: Dissolve 1-bromoadamantane (1.0 eq) in acetonitrile in a round-bottom flask. Cool the flask in an ice bath.
-
Acid Addition: Slowly and dropwise add concentrated sulfuric acid (approx. 3-4 eq) to the stirring solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12-24 hours. The mixture will become thick.
-
Hydrolysis (Part 1 - Quench): Carefully pour the reaction mixture onto crushed ice in a beaker. This will hydrolyze the intermediate.
-
Hydrolysis (Part 2 - Basification): Cool the aqueous mixture in an ice bath and slowly add 10M NaOH solution until the pH is strongly basic (pH > 12). This will neutralize the acid and liberate the free amine, which may precipitate as a white solid.
-
Extraction: Extract the aqueous mixture multiple times with diethyl ether or DCM. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate using a rotary evaporator. Caution: Amantadine is volatile.
-
Salt Formation: Dissolve the crude amantadine free base in a minimal amount of diethyl ether. Slowly add a solution of HCl in diethyl ether (1.1 eq) with stirring. Amantadine hydrochloride will precipitate as a white solid.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The FTIR spectrum should show characteristic N-H stretches. The purity can be assessed by HPLC.
References
- Koolman, H. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed. Archiv der Pharmazie.
- Wanka, L., Iqbal, K. & Schreiner, P. R. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC. PubMed Central.
- (No author) Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
- Štimac, A. et al. Adamantane in Drug Delivery Systems and Surface Recognition. MDPI.
- (No author) Use of the Adamantane Structure in Medicinal Chemistry - ResearchGate.
- Wanka, L., Iqbal, K. & Schreiner, P. R. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications.
- Spilovska, K., Zidek, M., Bures, J. & Kuca, K. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed. PubMed.
- Lamoureux, G. & Artavia, G. Use of the Adamantane Structure in Medicinal Chemistry. Ingenta Connect.
- (No author) The Role of Adamantane Derivatives in Modern Drug Discovery.
- Štimac, A. et al. Adamantane in Drug Delivery Systems and Surface Recognition. OUCI.
- Lamoureux, G. & Artavia, G. Use of the adamantane structure in medicinal chemistry - PubMed. PubMed.
- Al-Hadlaq, S. M. et al. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PubMed Central. PubMed Central.
- Kolocouris, A. et al. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI.
- Shibnev, V. A. et al. [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine] - PubMed. PubMed.
- Štimac, A. et al. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed. PubMed.
- (No author) Adamantane in Medicinal Chemistry: A Technical Guide for Drug Development Professionals - Benchchem.
- (No author) The Adamantane Cage: A Guide to Bioisosteric Replacement in Modern Drug Design - Benchchem.
- Dane, C., Montgomery, A. P. & Kassiou, M. Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
- Krasutsky, D. et al. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
- Dragomanova, S. & Andonova, V. Adamantane-containing drug delivery systems. Pharmacia.
- Štimac, A. et al. Adamantane in Drug Delivery Systems and Surface Recognition - PMC. NIH.
- Wanka, L., Iqbal, K. & Schreiner, P. R. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace.
- Morozov, I. S. et al. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC. NIH.
- (No author) Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org.
- de la Torre, B. G. et al. Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega.
- Dragomanova, S. & Andonova, V. (PDF) Adamantane-containing drug delivery systems. ResearchGate.
- (No author) The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives | Request PDF. ResearchGate.
- Schcolnik-Cabrera, A. et al. Anti-cancer activity of adamantane derivatives. Google Patents.
- (No author) Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine | Request PDF. ResearchGate.
- Al-Omaima, N. et al. A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line - PubMed. PubMed.
- Dane, C., Montgomery, A. P. & Kassiou, M. The adamantane scaffold: Beyond a lipophilic moiety. OUCI.
- Fink, V. et al. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. MDPI.
- Kassiou, M. et al. Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Publications.
- D'yakonov, V. A. et al. Rigid multivalent scaffolds based on adamantane - PMC. NIH.
- Shiriaev, V. A. et al. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed. PubMed.
- Burmistrov, V. et al. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. eScholarship.org.
- Burmistrov, V. et al. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - PubMed. PubMed.
- (No author) Protocols for Adamantane-Based Drug Design: Application Notes - Benchchem.
- (No author) Currently available adamantane derivatives in clinical practice and their activity. - ResearchGate.
- (No author) Adamantane derivatives: Pharmacological and toxicological properties (Review) | Request PDF. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jchr.org [jchr.org]
- 3. nbinno.com [nbinno.com]
- 4. connectsci.au [connectsci.au]
- 5. Rigid multivalent scaffolds based on adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors [escholarship.org]
- 9. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 18. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. scispace.com [scispace.com]
- 21. mdpi.com [mdpi.com]
- 22. [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Application of 3-Tetrazol-2-yl-adamantane-1-carboxylic Acid in Targeted Drug Delivery Systems: A Senior Application Scientist's Guide
Introduction: The Strategic Convergence of Adamantane, Tetrazole, and Targeted Delivery
In the landscape of advanced drug delivery, the pursuit of enhanced therapeutic indices—maximizing efficacy while minimizing off-target toxicity—is paramount. This guide elucidates the strategic application of a novel bifunctional molecule, 3-Tetrazol-2-yl-adamantane-1-carboxylic acid, as a cornerstone for the development of sophisticated targeted drug delivery systems (TDDS). This molecule ingeniously combines the unique physicochemical properties of three key moieties: the adamantane cage, the tetrazole ring, and a carboxylic acid handle.
The adamantane core, a rigid and lipophilic diamondoid structure, serves as a robust anchor for insertion into the lipid bilayers of drug delivery vehicles such as liposomes or the hydrophobic cores of polymeric nanoparticles.[1][2][3][4] This ensures stable drug association and controlled release. The tetrazole group, a bioisostere of the carboxylic acid, imparts crucial metabolic stability and can engage in specific biological interactions, potentially enhancing cellular uptake or endosomal escape.[5][6][7] Finally, the strategically positioned carboxylic acid at the 1-position of the adamantane cage provides a versatile conjugation point for attaching targeting ligands, enabling the precise delivery of therapeutic payloads to diseased cells and tissues.[8][9]
This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis of this key molecule, its incorporation into targeted nanocarriers, and the subsequent in vitro and in vivo evaluation of these systems. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step, ensuring both reproducibility and a deep understanding of the underlying principles.
I. Synthesis of this compound: A Plausible Synthetic Strategy
While the direct synthesis of this compound is not extensively documented, a plausible and scientifically sound multi-step synthetic route can be devised based on established adamantane chemistry and regioselective tetrazole formation.[2][10][11][12][13] The following protocol outlines a proposed pathway, commencing from the commercially available 1-adamantanecarboxylic acid.
Diagram: Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-Hydroxyadamantane-1-carboxylic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve 1-adamantanecarboxylic acid in a mixture of concentrated sulfuric acid and nitric acid at 0°C.
-
Reaction: Slowly warm the mixture to room temperature and then heat to 60-70°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 3-hydroxyadamantane-1-carboxylic acid.
Step 2: Synthesis of 3-Azidoadamantane-1-carboxylic Acid
-
Mesylation: Dissolve 3-hydroxyadamantane-1-carboxylic acid in anhydrous dichloromethane (DCM) and cool to 0°C. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at room temperature until completion (monitored by TLC).
-
Azide Substitution: To the reaction mixture, add sodium azide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic system of DCM and water. Heat the mixture to reflux and stir vigorously for 12-24 hours.
-
Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Regioselective Synthesis of a 5-Substituted-2-(adamantan-3-yl)-2H-tetrazole-1-carboxylic Acid Derivative
-
[3+2] Cycloaddition: Dissolve the 3-azidoadamantane-1-carboxylic acid in a suitable solvent (e.g., toluene) and add an appropriate nitrile (R-CN, where R is a removable group like a p-methoxybenzyl group) and a Lewis acid catalyst (e.g., zinc chloride). Heat the reaction mixture to reflux. The cycloaddition will favor the formation of the 2,5-disubstituted tetrazole.
-
Work-up and Purification: After completion, cool the reaction, filter off the catalyst, and concentrate the filtrate. Purify the resulting mixture of tetrazole isomers by column chromatography to isolate the desired 2,5-disubstituted regioisomer.
Step 4: Removal of the 5-Substituent
-
Deprotection: Depending on the nature of the 'R' group used in Step 3, employ a suitable deprotection strategy. For instance, if a p-methoxybenzyl group was used, it can be removed under oxidative conditions.
-
Final Purification: Purify the final product, this compound, by recrystallization or column chromatography to yield a pure compound suitable for subsequent conjugation reactions.
II. Formulation of Targeted Drug Delivery Systems
The unique lipophilic nature of the adamantane cage allows for its efficient incorporation into the lipidic or polymeric matrix of nanocarriers.[14][15][16][17][18] The carboxylic acid handle provides a convenient site for the covalent attachment of targeting ligands.
A. Ligand Conjugation via EDC/NHS Chemistry
A widely used and robust method for conjugating carboxylic acids to primary amines on targeting ligands (e.g., peptides, antibodies, or amine-modified small molecules) is through the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[19][20][21][22][23]
Diagram: Ligand Conjugation Workflow
Caption: EDC/NHS mediated conjugation of a targeting ligand to the adamantane derivative.
Protocol: Conjugation of a Targeting Peptide (e.g., RGD) to this compound
-
Activation of Carboxylic Acid:
-
Dissolve this compound in an appropriate anhydrous organic solvent (e.g., Dimethylformamide, DMF).
-
Add a 1.5-fold molar excess of NHS followed by a 1.5-fold molar excess of EDC.
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
-
Conjugation to the Peptide:
-
In a separate flask, dissolve the RGD peptide (or other amine-containing ligand) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Slowly add the activated adamantane-NHS ester solution to the peptide solution.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
-
Purification:
-
Purify the resulting adamantane-ligand conjugate by dialysis against deionized water to remove unreacted starting materials and byproducts, followed by lyophilization.
-
Characterize the conjugate using techniques such as Mass Spectrometry and NMR to confirm successful conjugation.
-
B. Formulation of Targeted Liposomes
The adamantane-ligand conjugate can be incorporated into the lipid bilayer of liposomes during their formation, with the adamantane moiety serving as a lipid anchor.
Protocol: Preparation of Adamantane-Anchored Targeted Liposomes
-
Lipid Film Hydration:
-
In a round-bottom flask, dissolve the desired lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) and the adamantane-ligand conjugate (0.5-2 mol%) in chloroform or a chloroform/methanol mixture.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall. . Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Sizing:
-
Hydrate the lipid film with a buffered aqueous solution (e.g., PBS, pH 7.4) containing the therapeutic agent to be encapsulated.
-
Vortex the mixture until the lipid film is completely suspended, forming multilamellar vesicles (MLVs).
-
Subject the MLV suspension to several freeze-thaw cycles to enhance encapsulation efficiency.
-
Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder to produce unilamellar vesicles of a uniform size.
-
-
Purification:
-
Remove unencapsulated drug and non-incorporated components by size exclusion chromatography or dialysis.
-
C. Formulation of Targeted Polymeric Nanoparticles
The adamantane-ligand conjugate can also be incorporated into polymeric nanoparticles, for instance, by co-precipitation with a biodegradable polymer like poly(lactic-co-glycolic acid) (PLGA).
Protocol: Preparation of Adamantane-Containing Targeted Polymeric Nanoparticles
-
Nanoprecipitation:
-
Dissolve PLGA, the therapeutic drug, and the adamantane-ligand conjugate in a water-miscible organic solvent (e.g., acetone or acetonitrile).
-
Add this organic phase dropwise to a larger volume of an aqueous solution (e.g., deionized water or a dilute surfactant solution like poloxamer 188) under constant stirring.
-
The polymer and the encapsulated/anchored molecules will precipitate as nanoparticles upon solvent displacement.
-
-
Solvent Evaporation and Purification:
-
Stir the nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet several times with deionized water to remove any unencapsulated drug and residual surfactant.
-
Resuspend the purified nanoparticles in an appropriate buffer or lyophilize for long-term storage.
-
III. Characterization and In Vitro Evaluation
Thorough characterization of the formulated targeted drug delivery system is crucial to ensure its quality, stability, and performance.
Table 1: Physicochemical Characterization of Targeted Nanocarriers
| Parameter | Method | Typical Values (Liposomes) | Typical Values (Polymeric NP) | Rationale |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 80 - 150 nm | 100 - 200 nm | Influences circulation time, biodistribution, and cellular uptake. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | < 0.2 | Indicates the homogeneity of the nanoparticle population. |
| Zeta Potential | Laser Doppler Velocimetry | -10 to -30 mV | -15 to -40 mV | Predicts colloidal stability and interactions with cell membranes. |
| Drug Encapsulation Efficiency (%) | Spectrophotometry or HPLC | > 80% | > 70% | Quantifies the amount of drug successfully loaded into the carrier. |
| Ligand Conjugation Efficiency (%) | HPLC or Spectroscopic Assays | > 60% | > 50% | Determines the density of targeting ligands on the nanoparticle surface. |
Protocol: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed target cancer cells (e.g., folate receptor-positive MCF-7 cells for folate-targeted nanoparticles) and control cells (with low receptor expression) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the targeted nanoparticles, non-targeted nanoparticles, and the free drug for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) values.
Table 2: Illustrative In Vitro Cytotoxicity Data (IC50 Values in µg/mL)
| Formulation | Target Cancer Cells (e.g., MCF-7) | Control Cells (e.g., NIH-3T3) |
| Free Drug | 5.2 | 4.8 |
| Non-Targeted Nanoparticles | 3.8 | 3.5 |
| Targeted Nanoparticles | 0.9 | 3.2 |
Note: These are representative values and will vary depending on the drug, cell line, and nanoparticle formulation.[24][25][26][27][28]
IV. In Vivo Evaluation
Animal models are essential for evaluating the biodistribution, therapeutic efficacy, and toxicity of the targeted drug delivery system.
Diagram: In Vivo Evaluation Workflow
Caption: Workflow for the in vivo evaluation of targeted nanoparticles.
Protocol: In Vivo Biodistribution Study
-
Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous xenograft model).
-
Formulation Labeling: Label the nanoparticles with a fluorescent dye (for optical imaging) or a radionuclide (for SPECT/PET imaging).
-
Administration: Administer the labeled targeted and non-targeted nanoparticles intravenously to different groups of mice.
-
Imaging: At various time points post-injection (e.g., 4, 24, 48 hours), perform whole-body imaging to visualize the distribution of the nanoparticles.
-
Ex Vivo Analysis: At the final time point, euthanize the animals and harvest major organs and the tumor. Quantify the fluorescence or radioactivity in each tissue to determine the percentage of the injected dose per gram of tissue (%ID/g).
Table 3: Representative In Vivo Tumor Accumulation Data (% Injected Dose per Gram of Tissue at 24h)
| Formulation | Tumor | Liver | Spleen | Kidneys |
| Free Drug | 1.5 ± 0.4 | 10.2 ± 2.1 | 3.5 ± 0.8 | 25.1 ± 4.5 |
| Non-Targeted Nanoparticles | 4.2 ± 1.1 | 15.8 ± 3.2 | 8.1 ± 1.5 | 5.3 ± 1.2 |
| Targeted Nanoparticles | 12.5 ± 2.5 | 12.3 ± 2.8 | 6.2 ± 1.1 | 4.8 ± 0.9 |
Note: These are illustrative values and will vary based on the animal model, nanoparticle type, and targeting ligand.[4][7][8][29][30]
V. Conclusion and Future Perspectives
This compound represents a highly promising and versatile building block for the construction of next-generation targeted drug delivery systems. Its unique trifunctional nature allows for stable incorporation into nanocarriers, potential for enhanced biological interactions through the tetrazole moiety, and precise targeting via ligand conjugation. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore and harness the full potential of this molecule in developing more effective and safer therapies for a range of diseases, particularly cancer. Future work should focus on the optimization of the synthesis of this specific isomer, exploring a wider range of targeting ligands and therapeutic payloads, and conducting comprehensive preclinical studies to validate its clinical translation potential.
VI. References
-
Štimac, A., Šekutor, M., Mlinarić-Majerski, K., & Frkanec, L. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
-
Pavlov, D., Sukhikh, T., Filatov, E., & Potapov, A. (2019). Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. Molecules, 24(15), 2717. [Link]
-
Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1057–1066. [Link]
-
Gao, H., Wang, J., & Wang, Z. (2010). In vivo tumor targeting of gold nanoparticles: effect of particle type and dosing strategy. International Journal of Nanomedicine, 5, 85–91. [Link]
-
Lu, Y., & Chen, W. (2015). RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions. Journal of Controlled Release, 220, 107-119. [Link]
-
Sudimack, J., & Lee, R. J. (2000). Targeted drug delivery via the folate receptor. Advanced Drug Delivery Reviews, 41(2), 147-162. [Link]
-
Hussain, M. A., & Jantan, I. (2021). Progress of Folic Acid-Folate Receptor as Drug Carriers in Targeted Drug Delivery System. SHS Web of Conferences, 90, 01014. [Link]
-
Daniels, T. R., Delgado, T., Rodriguez, J. A., Helguera, G., & Penichet, M. L. (2006). The transferrin receptor and the targeted delivery of therapeutic agents against cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1766(2), 159-183. [Link]
-
Qian, Z. M., Li, H., Sun, H., & Ho, K. (2002). Targeted drug delivery via the transferrin receptor-mediated endocytosis pathway. Pharmacological Reviews, 54(4), 561-587. [Link]
-
Danhier, F., Feron, O., & Préat, V. (2010). To exploit the tumor microenvironment: Passive and active tumor targeting of nanocarriers. Journal of Controlled Release, 148(2), 135-146. [Link]
-
Leamon, C. P., & Low, P. S. (2001). Folate-mediated targeting: from diagnostics to drug and gene delivery. Drug Discovery Today, 6(1), 44-51. [Link]
-
Zakeri, A., & Zanganeh, S. (2021). Transferrin receptor-mediated liposomal drug delivery: recent trends in targeted therapy of cancer. Expert Opinion on Drug Delivery, 18(11), 1543-1560. [Link]
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres in drug design. Bioorganic & Medicinal Chemistry Letters, 12(22), 3441-3444.
-
Shi, Y., & Li, Y. (2017). RGD peptide-based non-viral gene delivery vectors targeting integrin αvβ3 for cancer therapy. Expert Opinion on Drug Delivery, 14(2), 255-267. [Link]
-
Xiong, X. B., Falamarzian, A., & Lavasanifar, A. (2011). RGD peptide-mediated chitosan-based polymeric micelles targeting delivery for integrin-overexpressing tumor cells. International Journal of Nanomedicine, 6, 1605-1616. [Link]
-
Choi, S. K., Thomas, T., Li, M. H., Kotlyar, A., Desai, A., & Baker, J. R. (2010). In vivo assembly of nanoparticle components to improve targeted cancer imaging. Proceedings of the National Academy of Sciences, 107(23), 10371-10376. [Link]
-
Gu, S., Zhang, Y., & Wang, J. (2021). Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds. Organic Letters, 23(13), 5124-5128. [Link]
-
Wilhelm, S., Tavares, A. J., Dai, Q., Ohta, S., Audet, J., Dvorak, H. F., & Chan, W. C. (2016). Analysis of nanoparticle delivery to tumours. Nature Reviews Materials, 1(5), 16014. [Link]
-
Rosenblum, D., Joshi, N., Tao, W., Karp, J. M., & Peer, D. (2018). Progress and challenges in targeted delivery of cancer therapeutics. Nature Communications, 9(1), 1410. [Link]
-
Golomb, G., & Barenholz, Y. (2021). Systematic Review of Cancer Targeting by Nanoparticles Revealed a Global Association between Accumulation in Tumors and Spleen. Pharmaceutics, 13(12), 2049. [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
Iqbal, M. Z., Khan, J. A., & Al-Harrasi, A. (2021). Biocompatibility and cytotoxicity in vitro of surface-functionalized drug-loaded spinel ferrite nanoparticles. International Journal of Nanomedicine, 16, 6351–6371. [Link]
-
Yilmaz, M., & Yilmaz, E. (2021). A meta-analysis assessing the cytotoxicity of nanoparticles on MCF7 breast cancer cells. Experimental and Therapeutic Medicine, 22(5), 1279. [Link]
-
Rosli, N. S., Rahman, I. A., & Shamsuddin, S. (2017). Determining the size and concentration dependence of gold nanoparticles in vitro cytotoxicity (IC50) test using WST-1 assay. AIP Conference Proceedings, 1885(1), 020163. [Link]
-
Ostrov, D. A., Al-Harrasi, A., Al-Sabahi, J. N., & Strakhova, N. N. (2020). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Russian Journal of Organic Chemistry, 56(8), 1399–1406. [Link]
-
Li, M., Li, Y., Zhang, Y., & Li, S. (2018). In vitro cytotoxicity analysis (IC50, mg mL−1). ResearchGate. Retrieved from [Link]
-
Dikusar, E. A., Zelenkovskii, V. M., & Potkin, V. I. (2010). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Russian Journal of Organic Chemistry, 46(8), 1166–1173. [Link]
-
Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1057–1066. [Link]
-
Bouzayani, N., Souissi, N., & Marque, S. R. A. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 26(18), 5527. [Link]
-
Gu, S., Zhang, Y., & Wang, J. (2021). Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds. Organic Letters, 23(13), 5124-5128. [Link]
-
López, T., Ortiz-Islas, E., & Guevara, P. (2020). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. ACS Omega, 5(43), 28063–28072. [Link]
-
Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1057–1066. [Link]
-
Lebel, O., & Gorelsky, S. I. (2017). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 41(21), 12790-12798. [Link]
-
Štimac, A., Šekutor, M., Mlinarić-Majerski, K., & Frkanec, L. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
-
Wang, C., Li, J., & Wang, Y. (2021). Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Omega, 6(3), 2329–2334. [Link]
-
Štimac, A., Šekutor, M., Mlinarić-Majerski, K., & Frkanec, L. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
-
Ivleva, E. A., Morozova, A. I., Suchilina, I. D., Shiryaev, A. K., & Zaikin, Y. A. (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 56(8), 1399–1406. [Link]
-
E-mail, E. A. I. (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 56(8), 1399-1406. [Link]
-
Reddy, V. P., & Hu, B. (2019). Regioselective β-organoseleno/α-,N2-tetrazole addition to alkenes. Organic & Biomolecular Chemistry, 17(33), 7729-7733. [Link]
-
Štimac, A., Šekutor, M., Mlinarić-Majerski, K., & Frkanec, L. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
-
Hudson, A. G., & Whiting, A. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4158–4164. [Link]
Sources
- 1. Targeted drug delivery via the folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress of Folic Acid-Folate Receptor as Drug Carriers in Targeted Drug Delivery System | SHS Web of Conferences [shs-conferences.org]
- 3. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Package delivered: folate receptor-mediated transporters in cancer therapy and diagnosis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05539F [pubs.rsc.org]
- 6. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo tumor targeting of gold nanoparticles: effect of particle type and dosing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Regioselective β-organoseleno/α-,N2-tetrazole addition to alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 15. researchgate.net [researchgate.net]
- 16. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. covachem.com [covachem.com]
- 24. Biocompatibility and cytotoxicity in vitro of surface-functionalized drug-loaded spinel ferrite nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Application of Nanoparticles in Tumour Targeted Drug Delivery and Vaccine [frontiersin.org]
- 30. Systematic Review of Cancer Targeting by Nanoparticles Revealed a Global Association between Accumulation in Tumors and Spleen - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility challenges with adamantane carboxylic acids in aqueous solutions.
A Guide for Researchers on Overcoming Aqueous Solubility Challenges
Welcome to the technical support resource for scientists and researchers working with adamantane carboxylic acids. This guide is designed to provide expert insights and practical, field-proven solutions to the common yet significant challenge of solubilizing these compounds in aqueous media. As Senior Application Scientists, we understand that achieving reliable and reproducible experimental results begins with proper sample preparation. Here, we move beyond simple protocols to explain the causality behind our recommended strategies, empowering you to make informed decisions for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: Why are adamantane carboxylic acids so difficult to dissolve in neutral aqueous solutions?
A: The solubility behavior of adamantane carboxylic acids is a direct result of their amphipathic nature. The molecule contains two distinct regions with opposing affinities for water:
-
The Adamantane Cage: This bulky, three-dimensional hydrocarbon structure is highly rigid and lipophilic (hydrophobic).[1][2] It prefers nonpolar environments and interacts unfavorably with polar water molecules.[2]
-
The Carboxylic Acid Group (-COOH): This functional group is polar and capable of hydrogen bonding. However, in its protonated state (at neutral or acidic pH), its contribution is not sufficient to overcome the extreme hydrophobicity of the large adamantane cage.[3][4]
Essentially, the adamantane moiety's resistance to interacting with water dominates the molecule's overall behavior, leading to very low aqueous solubility.[3][5][6]
Q2: I'm starting a new experiment. What is the very first thing I should try to dissolve my compound?
A: The most direct and often most effective initial strategy is pH adjustment . The carboxylic acid group is ionizable. By raising the pH of the solution with a base (e.g., NaOH, KOH), you can deprotonate the carboxylic acid (-COOH) to form its corresponding carboxylate salt (-COO⁻).[7] This ionized form is significantly more polar and, therefore, dramatically more soluble in water.[2][7]
Q3: What if adjusting the pH is not an option for my biological assay or downstream application?
A: If your experimental system is pH-sensitive, you have two primary alternative strategies:
-
Co-solvency: Introduce a water-miscible organic solvent (a co-solvent) into your aqueous medium.[7][8] Solvents like DMSO, ethanol, or polyethylene glycol (PEG) reduce the overall polarity of the solvent system, making it more hospitable to the lipophilic adamantane cage.[2][7]
-
Cyclodextrin Complexation: Utilize cyclodextrins to form an inclusion complex. These doughnut-shaped molecules have a hydrophobic interior and a hydrophilic exterior. The adamantane group can be encapsulated within the hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water.[2][9][10][11]
Q4: I just need to make a concentrated stock solution for serial dilutions. What organic solvents are recommended?
A: For creating non-aqueous stock solutions, adamantane carboxylic acids are generally soluble in a range of organic solvents.[3][5] Common and effective choices include:
Always ensure the chosen solvent is compatible with your experimental materials (e.g., plasticware) and downstream applications.
Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Solubilization via pH Adjustment
Issue: Your adamantane carboxylic acid compound precipitates when added to a neutral buffer (e.g., PBS pH 7.4).
Underlying Principle: The solubility of a carboxylic acid is pH-dependent. At pH values below its acid dissociation constant (pKa), the compound exists primarily in its neutral, less soluble form. At pH values above the pKa, it converts to its ionized, highly soluble carboxylate salt form.[7][13] The goal is to find the minimum pH above the pKa that maintains full solubilization without compromising compound stability.
Experimental Protocol: pH-Solubility Titration
-
Prepare a Suspension: Accurately weigh a small amount of the adamantane carboxylic acid and suspend it in deionized water or your target buffer at a concentration slightly higher than your desired final concentration.
-
Monitor and Titrate: While stirring vigorously, use a calibrated pH meter to monitor the suspension. Slowly add a dilute solution of a suitable base (e.g., 0.1 M NaOH) dropwise.[7]
-
Observe Dissolution: Continue adding the base and watch for the point at which all solid material dissolves, resulting in a clear solution.
-
Determine Optimal pH: The pH at which the compound fully dissolves is the minimum pH required for solubilization.[7] For experimental robustness, it is advisable to work at a pH that is 0.5-1.0 unit higher than this observed point to ensure the compound remains in solution.[7]
-
Buffer Selection: For your final experiment, prepare a buffer system that can reliably maintain this target pH (e.g., Tris or phosphate buffers, depending on the required pH range).[7]
Logical Workflow for pH Adjustment
Caption: Decision workflow for using pH adjustment to solubilize adamantane carboxylic acids.
Troubleshooting pH Adjustment
| Issue | Potential Cause | Recommended Solution |
| Precipitation Upon Standing | The selected buffer's capacity is insufficient to maintain the required pH after the addition of other components or over time. | Use a buffer with a higher molar concentration or select a buffer whose pKa is closer to your target pH for maximum buffering capacity.[7] |
| Compound Degradation | The high pH required for solubilization is causing chemical instability (e.g., hydrolysis). | Assess the compound's stability at the target pH over your experimental timeframe. If degradation is observed, this method is unsuitable.[7] |
Guide 2: Utilizing Co-solvents for Challenging Systems
Issue: Your experiment is incompatible with pH changes (e.g., cell-based assays, certain enzymatic reactions).
Underlying Principle: A co-solvent is a water-miscible organic solvent that, when added to water, creates a solvent mixture with reduced polarity. This reduction in polarity lowers the activation energy barrier for solvating the hydrophobic adamantane group, thereby increasing the compound's overall solubility.[2][7][8]
Experimental Protocol: Co-solvent Solubility Screening
-
Select Co-solvents: Choose pharmaceutically acceptable or assay-compatible co-solvents. Common choices include ethanol, propylene glycol, polyethylene glycol (PEG 300 or 400), and DMSO.[7]
-
Prepare Mixtures: Create a series of co-solvent/buffer mixtures in varying volume ratios (e.g., 5%, 10%, 20%, 30% v/v of co-solvent in your aqueous buffer).
-
Determine Solubility: Add an excess amount of your adamantane carboxylic acid to each co-solvent mixture.
-
Equilibrate: Tightly seal the samples and shake or stir them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
-
Separate and Quantify: Centrifuge or filter the samples to remove all undissolved solid. Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV.[7]
Representative Co-Solvent Solubility Data
| Co-solvent | Concentration (% v/v) | Apparent Solubility (mg/mL) | Notes |
| None (PBS, pH 7.4) | 0% | < 0.01 | Practically Insoluble |
| Ethanol | 10% | 0.45 | Modest Improvement |
| Ethanol | 20% | 1.9 | Significant Improvement |
| DMSO | 5% | 1.2 | Effective at low % |
| PEG 400 | 15% | 1.6 | Good for viscous formulations |
Note: Data is illustrative and will vary for each specific adamantane carboxylic acid derivative.
Troubleshooting Co-solvency
| Issue | Potential Cause | Recommended Solution |
| Assay Interference | The co-solvent itself is affecting the biological or chemical system (e.g., enzyme inhibition, cell toxicity). | Run parallel controls containing only the co-solvent at the same concentration to quantify its effect. Screen other co-solvents to find a non-interfering alternative. |
| Precipitation on Dilution | The stock solution (high % co-solvent) is diluted into a final medium with a low co-solvent concentration, causing the compound to "crash out." | Prepare a more concentrated stock solution to minimize the dilution volume. Alternatively, ensure the final co-solvent concentration in the assay medium is sufficient to maintain solubility. |
Guide 3: Advanced Solubilization with Cyclodextrins
Issue: Both pH adjustment and the use of organic co-solvents are incompatible with your highly sensitive experimental system.
Underlying Principle: Cyclodextrins (CDs) are macrocyclic oligosaccharides that act as molecular hosts. Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic. The lipophilic adamantane "guest" moiety can partition from the aqueous phase into this cavity, forming a stable, water-soluble "host-guest" inclusion complex.[2][9][10][11][14][15][16]
Experimental Protocol: Kneading Method for Complex Formation
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent starting points due to their high aqueous solubility and safety profiles.[11]
-
Molar Ratio: Determine the appropriate molar ratio of CD to your compound. A 1:1 ratio is a common starting point, but this may need to be optimized.
-
Kneading: In a mortar, mix the adamantane carboxylic acid with the cyclodextrin powder. Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a thick, uniform paste.
-
Triturate: Knead the paste thoroughly for 30-60 minutes. This intimate mixing facilitates the inclusion of the drug into the CD cavity.
-
Drying: Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved, or use a vacuum oven for more sensitive compounds.
-
Final Product: The resulting dry powder is the inclusion complex, which should be readily soluble in your aqueous buffer.
Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of a hydrophobic adamantane guest within a hydrophilic cyclodextrin host.
Troubleshooting Cyclodextrin Complexation
| Issue | Potential Cause | Recommended Solution |
| Incomplete Solubilization | The fit between the adamantane derivative and the CD cavity is not optimal, or the stoichiometry is incorrect. | Try a different cyclodextrin. For larger adamantane derivatives, γ-cyclodextrin may be more suitable than β-cyclodextrin.[17][18] Experiment with different molar ratios (e.g., 1:2 drug:CD). |
| Low Complexation Efficiency | The preparation method is not sufficiently energetic to drive complex formation. | In addition to kneading, consider alternative methods such as sonication or co-precipitation to improve the efficiency of complex formation. |
References
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Institutes of Health (NIH).
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.Traga-College of Pharmacy, Nashik, India.
- (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.Journal of Pharmaceutical Negative Results.
- (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- 1-Adamantane Carboxylic Acid. (n.d.).
- Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid. (n.d.). Benchchem.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). National Institutes of Health (NIH).
- 1-Adamantanecarboxylic acid. (n.d.). ChemicalBook.
- CAS 828-51-3: 1-Adamantanecarboxylic acid. (n.d.). CymitQuimica.
- Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025, October 5). Journal of Chemical Health Risks.
- 1-Adamantanecarboxylic Acid. (n.d.). Tokyo Chemical Industry Co., Ltd.
- Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024, August 2). ConnectSci.
- Technical Support Center: Troubleshooting Solubility Issues with Adamantane-Based Compounds. (n.d.). Benchchem.
- Perlovich, G. L., & Volkova, T. V. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents.Physical Chemistry Chemical Physics, 18(13).
- Method of producing 1-adamantane carboxylic acid. (n.d.). Google Patents.
- SAFETY DATA SHEET: 1-Adamantanecarboxylic acid. (2025, December 18).
- Adamantane-containing drug delivery systems. (2023, October 11). Pharmacia.
- Senac, C., Desgranges, S., Contino-Pépin, C., Urbach, W., Fuchs, P. F. J., & Taulier, N. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.ACS Omega, 3(1), 1036-1044.
- Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31). Patsnap Eureka.
- Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. (n.d.). ChemicalBook.
- Understanding 1-Adamantanecarboxylic Acid: Properties and Uses. (n.d.).
- Various synthetic methods for the preparation of functionalized adamantane compounds. (n.d.). ResearchGate.
- Adamantane in Drug Delivery Systems and Surface Recognition. (n.d.). MDPI.
- 1-adamantanecarboxylic acid. (n.d.). Organic Syntheses Procedure.
- Process for producing hydroxy adamantane carboxylic acid compounds. (n.d.). Google Patents.
- (2014, November 2). How can I prepare 1-adamantane carboxamide from 1-adamantane carboxylic acid or 1-adamantyl carbonyl chloride in the absence of ammonia gas? ResearchGate.
- Technical Support Center: Purification of 3-Acetylamino-adamantane-1-carboxylic Acid. (n.d.). Benchchem.
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024, April 26). MDPI.
- Cromwell, W. C., Bystrom, K., & Eftink, M. R. (n.d.). Cyclodextrin-adamantanecarboxylate inclusion complexes: studies of the variation in cavity size.The Journal of Physical Chemistry.
- Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023, November 16). National Institutes of Health (NIH).
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
- Cyclodextrin-adamantane conjugates, self-inclusion and aggregation versus supramolecular polymer formation. (2025, August 6). ResearchGate.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI.
- Budhwar, V. (2018, April 4). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe.
- pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
- 1,3-Adamantanedicarboxylic acid synthesis. (n.d.). ChemicalBook.
- 1-Adamantanecarboxylic acid. (n.d.). National Institutes of Health (NIH).
- Orientational disorder in adamantane and adamantanecarboxylic acid. (n.d.). CORE.
- Adamantane-carboxylic acid. (n.d.). MedchemExpress.com.
- Adamantane-1-carboxylic acid, propyl ester. (n.d.). Cheméo.
Sources
- 1. connectsci.au [connectsci.au]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Adamantane Carboxylic Acid [zhongbangxcl.com]
- 4. CAS 828-51-3: 1-Adamantanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 5. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jchr.org [jchr.org]
- 11. scispace.com [scispace.com]
- 12. nbinno.com [nbinno.com]
- 13. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 14. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 15. mdpi.com [mdpi.com]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Adamantane-Tetrazole Regioisomers
Welcome to the Technical Support Center for the purification of adamantane-tetrazole regioisomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these challenging compounds. The unique structural characteristics of adamantane-tetrazole derivatives, particularly the formation of 1,5- and 2,5-disubstituted regioisomers, often lead to significant purification hurdles. This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome these challenges in your laboratory.
Troubleshooting Guide: Navigating Common Purification Issues
This section addresses specific problems you may encounter during the purification of adamantane-tetrazole regioisomers. Each solution is grounded in established chemical principles and supported by literature precedents.
Q1: My adamantane-tetrazole regioisomers are co-eluting or showing very poor separation on a silica gel column. How can I improve the resolution?
This is the most common challenge when dealing with adamantane-tetrazole regioisomers due to their often-similar polarities. Here’s a systematic approach to improving their separation by column chromatography:
Underlying Principle: The separation of these regioisomers on silica gel, a polar stationary phase, is governed by subtle differences in their dipole moments and their ability to interact with the silica surface via hydrogen bonding and other polar interactions. The bulky, non-polar adamantane group is sterically demanding, and the positioning of this group relative to the tetrazole ring (N1 vs. N2) influences the molecule's overall polarity and how it interacts with the stationary phase.
Step-by-Step Protocol for Method Development:
-
Start with Thin-Layer Chromatography (TLC): Before attempting column chromatography, it is crucial to develop an effective solvent system using TLC.
-
Initial Solvent Systems to Screen: Begin with a binary solvent system of a non-polar solvent and a moderately polar solvent. Good starting points include hexane/ethyl acetate and dichloromethane/methanol.
-
Fine-Tuning the Solvent System: If the spots are not separating, try varying the ratio of the solvents. For highly polar regioisomers, a small amount of a more polar solvent like methanol can significantly impact the separation. A study on the separation of 1,5- and 2,5-disubstituted tetrazoles successfully employed a chloroform/methanol mixture as the eluent for silica gel column chromatography[1].
-
Target Rf Values: Aim for Rf values between 0.2 and 0.4 for your target compounds on the TLC plate. A significant difference in the Rf values of the two spots is a strong indicator of a successful separation on the column.
-
-
Optimize Column Chromatography Parameters:
-
Column Dimensions: Use a long, thin column to increase the number of theoretical plates and improve separation. A length-to-diameter ratio of at least 20:1 is recommended.
-
Slurry Packing: Ensure your column is packed uniformly to avoid channeling. A well-packed column is critical for high-resolution separations.
-
Gradient Elution: If an isocratic elution (using a single solvent mixture) fails to provide adequate separation, a shallow gradient elution can be very effective. Start with a low polarity mobile phase and gradually increase the polarity. This will help to first elute the less polar isomer with good resolution, followed by the more polar isomer.
-
Data Presentation: Example TLC Solvent Systems for Adamantane-Tetrazole Analogues
| Solvent System (v/v) | Rf of Isomer 1 (Approx.) | Rf of Isomer 2 (Approx.) | Observations |
| Hexane:Ethyl Acetate (7:3) | 0.35 | 0.30 | Moderate separation, may require a long column. |
| Dichloromethane:Methanol (98:2) | 0.45 | 0.35 | Good separation for moderately polar derivatives. |
| Chloroform:Methanol (95:5) | 0.50 | 0.40 | Effective for some disubstituted tetrazoles[1]. |
Visualization:
Caption: A decision-making workflow for separating co-eluting adamantane-tetrazole regioisomers.
Q2: I've tried multiple solvent systems for column chromatography, but the separation is still not satisfactory. What are my other options?
If conventional column chromatography on silica gel is not yielding the desired purity, consider these alternative techniques:
-
Reversed-Phase Chromatography: For highly polar adamantane-tetrazole derivatives, reversed-phase chromatography can be a powerful alternative.
-
Principle: In reversed-phase chromatography, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). In this setup, the more polar isomer will elute first.
-
Method Development: Similar to normal-phase, develop your method using reversed-phase TLC plates to find the optimal mobile phase composition.
-
-
Preparative Thin-Layer Chromatography (Prep TLC): For small-scale purifications (typically <100 mg), preparative TLC can provide excellent resolution.
-
Procedure: A concentrated solution of the mixture is applied as a thin line onto a thick-layer TLC plate. The plate is developed in a suitable solvent system. After development, the separated bands are visualized (e.g., under UV light), and the silica gel containing the desired isomer is scraped off the plate. The compound is then extracted from the silica with a polar solvent.
-
-
Crystallization: If one of the regioisomers is a solid and has a significantly different solubility profile from the other, fractional crystallization can be an effective purification method.
-
Solvent Selection: The key is to find a solvent in which one isomer is sparingly soluble at room temperature but readily soluble when heated, while the other isomer remains soluble at both temperatures.
-
Procedure: Dissolve the mixture in a minimal amount of hot solvent. Allow the solution to cool slowly. The less soluble isomer should crystallize out, leaving the more soluble isomer in the mother liquor. The crystals can then be collected by filtration.
-
Q3: My product "oils out" during crystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or a solvent in which the compound is too soluble.
Troubleshooting Steps:
-
Add more solvent: The concentration of your compound may be too high. Add more of the hot solvent to the oiled-out mixture and reheat until it fully dissolves. Then, allow it to cool slowly.
-
Change the solvent system: Your compound may be too soluble in the chosen solvent. Try a solvent in which the compound is less soluble. Alternatively, you can use a co-solvent system. Dissolve your compound in a good solvent and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of the pure crystal, add it to the cooled solution to induce crystallization.
Frequently Asked Questions (FAQs)
Q4: What are the key structural differences between the 1,5- and 2,5-adamantane-tetrazole regioisomers that affect their separation?
The primary difference lies in the position of the bulky adamantane group on the tetrazole ring.
-
2,5-Disubstituted Tetrazoles: The adamantane group is attached to the N2 position of the tetrazole ring. This often results in a more symmetric and sterically hindered molecule.
-
1,5-Disubstituted Tetrazoles: The adamantane group is attached to the N1 position. This can lead to a less symmetric molecule with a different dipole moment compared to the 2,5-isomer.
These differences in symmetry and dipole moment, although subtle, are the basis for their separation by chromatography. The 2,5-isomer is often found to be the major product in reactions involving the alkylation of tetrazolate salts with adamantyl halides[1].
Q5: Are there synthetic strategies to avoid the formation of regioisomeric mixtures altogether?
Yes, a regioselective synthesis can be a highly effective approach to bypass the need for challenging separations. For instance, the reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid has been reported to proceed regioselectively, yielding exclusively the 2-adamantyl-5-aryl-2H-tetrazoles[2][3][4]. By carefully selecting your synthetic route, you can often favor the formation of a single regioisomer, simplifying the purification process significantly.
Q6: How can I confirm the identity of my purified regioisomers?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between 1,5- and 2,5-disubstituted tetrazoles.
-
1H NMR: The chemical shifts of the adamantane protons and any protons on the other substituent will likely be different for the two isomers due to the different electronic environments.
-
13C NMR: The chemical shift of the carbon atom in the tetrazole ring is particularly informative. This carbon typically appears at a different chemical shift in the 1,5- and 2,5-isomers.
-
2D NMR Techniques: Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively establish the connectivity between the adamantane group and the tetrazole ring.
X-ray crystallography, if obtainable, provides unambiguous structural proof of the isolated regioisomer.
References
-
Belskaya, N. P., et al. (2021). Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. Chemistry of Heterocyclic Compounds, 57(4), 442-447. [Link]
-
Belskaya, N. P., et al. (2021). Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. ResearchSquare. [Link]
-
Demir, B., et al. (2020). Regioselective Synthesis of meta‐Tetraaryl‐Substituted Adamantane Derivatives and Evaluation of Their White Light Emission. Chemistry – A European Journal, 26(48), 10975-10980. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Tetrazole synthesis. [Link]
-
Onishi, N., et al. (2008). Regioselective synthesis of 1,3,5-adamantanetriol from 1,3-adamantanediol using Kitasatospora cells. Bioscience, Biotechnology, and Biochemistry, 72(6), 1644-1646. [Link]
-
Belskaya, N. P., et al. (2021). Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. National Institutes of Health. [Link]
-
Gorbunova, E. A., et al. (2021). Electrophilic Reactions of 5-Aryltetrazoles: Synthesis of Isomeric 2-(Adamantan-1-Yl)-5-Nitrophenyl-2H-Tetrazoles and their Derivatives. ResearchGate. [Link]
-
Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(18), 10807-10867. [Link]
-
Safaei-Ghomi, J., et al. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. [Link]
Sources
- 1. nanomedicine-rj.com [nanomedicine-rj.com]
- 2. Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2 H-tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of 3-Tetrazol-2-yl-adamantane-1-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing of 3-Tetrazol-2-yl-adamantane-1-carboxylic acid. It provides answers to frequently asked questions and detailed troubleshooting guides for issues that may arise during experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability profile of this compound, grounding the answers in the molecule's structural characteristics.
Q1: What are the primary functional groups of concern for stability in this molecule?
A1: The molecule possesses three key structural motifs, each with distinct stability characteristics:
-
Adamantane Cage: This rigid, saturated hydrocarbon structure is known for its exceptional thermal and chemical stability.[1][2] It is generally resistant to degradation under typical forced degradation conditions. The adamantane moiety imparts significant rigidity and metabolic stability to molecules.[3][4]
-
Carboxylic Acid Group: This functional group is a primary site for potential reactions. It is susceptible to decarboxylation at high temperatures and can undergo reactions typical of carboxylic acids. Its reactivity is a key parameter to monitor.
-
Tetrazole Ring: The tetrazole ring is often used as a bioisostere for a carboxylic acid group due to its similar pKa and enhanced metabolic stability against pathways like oxidative degradation.[5][6] However, tetrazole derivatives can be susceptible to photochemical and high-temperature thermal degradation, which may involve cleavage of the ring.[7][8][9]
Q2: What are the recommended regulatory guidelines for conducting stability testing on this new drug substance?
A2: All stability testing should be designed and executed in accordance with the International Council for Harmonisation (ICH) guidelines. The primary documents to follow are:
-
ICH Q1A(R2) - Stability Testing of New Drug Substances and Drug Products: This guideline outlines the core requirements for formal stability studies, including storage conditions (long-term, intermediate, and accelerated), testing frequency, and the number of batches required.[10][11][12]
-
ICH Q1B - Photostability Testing of New Drug Substances and Products: This guideline specifies the procedures for assessing the light sensitivity of the drug substance.[13][14] It details the required light sources, exposure levels, and the use of controls.[15][16]
Q3: How should forced degradation (stress testing) studies be designed for this molecule?
A3: Forced degradation studies are essential to understand the intrinsic stability of the molecule, identify potential degradation products, and develop a stability-indicating analytical method.[17][18][19] The studies should expose the drug substance to conditions more severe than accelerated testing.[17][20] Key conditions to test include:
-
Acid and Base Hydrolysis: Treatment with dilute acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at various temperatures.[17][21]
-
Oxidation: Exposure to an oxidizing agent, most commonly hydrogen peroxide (e.g., 3% H₂O₂).[19][22]
-
Thermal Stress: Exposure to high heat, typically in a dry oven at a temperature above the accelerated condition (e.g., 60-80°C).
-
Photostability: Exposure to a controlled source of UV and visible light as specified in ICH Q1B.[13][23]
The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can adequately resolve the parent compound from its degradants.[20]
Q4: What type of analytical method is most appropriate for these stability studies?
A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for this purpose.[24][25] The method must be capable of accurately quantifying the this compound without interference from any degradation products, process impurities, or other components.[26][27] Method development should focus on achieving adequate separation (specificity) between the parent peak and all potential impurity peaks generated during forced degradation.[20][26]
Troubleshooting Guides
This section provides structured guidance for specific problems you may encounter during your stability studies.
Guide 1: Hydrolytic Stability Issues
Problem: An unexpected peak appears in the HPLC chromatogram after acid or base hydrolysis.
-
Step 1: Verify System Integrity and Peak Identity.
-
Action: Re-run a system suitability standard to ensure the HPLC is performing correctly. Inject a sample of the undegraded reference standard to confirm the retention time of the parent peak.
-
Rationale: This initial step rules out system-related errors or a simple misidentification of the parent peak.
-
-
Step 2: Characterize the Unknown Peak.
-
Action: Employ HPLC coupled with Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak.
-
Rationale: The molecular weight provides the most critical clue for identifying the degradant. For this compound, potential hydrolytic degradation is less likely for the adamantane or tetrazole moieties under mild conditions, but it's crucial to confirm.[28][29] Some adamantane derivatives show lower stability in acidic conditions compared to neutral pH.[28][29]
-
-
Step 3: Propose and Confirm the Degradant Structure.
-
Action: Based on the mass, propose potential structures. For example, a loss of 44 Da could indicate decarboxylation. A change in mass corresponding to the opening of the tetrazole ring is also a possibility, though less common via hydrolysis.[8] If the peak is significant, perform enrichment and isolation for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Rationale: A logical, evidence-based approach is required to definitively identify degradation pathways.
-
Guide 2: Oxidative Stability Issues
Problem: Multiple new peaks are observed after exposure to hydrogen peroxide, and mass balance is poor.
-
Step 1: Evaluate the Severity of Oxidation.
-
Action: Review the extent of degradation. If it is greater than 20%, reduce the concentration of the oxidizing agent (e.g., from 3% to 0.3% H₂O₂) or shorten the exposure time.
-
Rationale: Excessive degradation can lead to secondary and tertiary degradants, complicating the analysis and making it difficult to establish primary degradation pathways.[22] Oxidation can be mechanistically complex.[30]
-
-
Step 2: Investigate Potential Sites of Oxidation.
-
Action: Use LC-MS to identify the masses of the degradation products.
-
Rationale: While the adamantane core is saturated and generally resistant, the carboxylic acid and tetrazole ring are more likely targets. Carboxylic acids can undergo oxidative decarboxylation.[31] The nitrogen-rich tetrazole ring could also be susceptible. The goal is to identify products like N-oxides or hydroxylated species.
-
-
Step 3: Refine the HPLC Method for Better Resolution.
-
Action: If peaks are poorly resolved, adjust the mobile phase composition, gradient, or column chemistry.
-
Rationale: Oxidative degradation can produce multiple products with similar polarities. A robust stability-indicating method must be able to resolve all significant degradants to ensure accurate quantification and maintain mass balance.[27]
-
Guide 3: Photostability Failures
Problem: The drug substance shows significant degradation (>5%) after ICH Q1B light exposure.
-
Step 1: Confirm the Validity of the Photostability Study.
-
Action: Ensure a "dark" control sample, protected from light (e.g., with aluminum foil), was run alongside the exposed sample.[13] Confirm that the total light exposure met the ICH minimums (≥ 1.2 million lux hours of visible light and ≥ 200 watt-hours/m² of UVA light).[16]
-
Rationale: The dark control is essential to differentiate between photodegradation and thermal degradation that may have occurred simultaneously during the study.[15] Proper light dosage ensures the test is compliant and meaningful.[23]
-
-
Step 2: Identify the Photodegradation Pathway.
-
Action: Characterize the major photodegradant(s) using LC-MS.
-
Rationale: Tetrazole derivatives are known to be photochemically active and can undergo ring cleavage upon UV irradiation, often leading to the extrusion of molecular nitrogen.[7][9] This is a highly probable degradation pathway for this molecule.
-
-
Step 3: Formulate a Mitigation Strategy.
-
Action: If photolability is confirmed, the next regulatory step is to test the drug product in its immediate and, if necessary, marketing packaging.[23]
-
Rationale: The purpose of photostability testing is to determine if light-resistant packaging or specific storage instructions are required to protect the product.[15][23]
-
Data Presentation & Workflows
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagents & Parameters | Expected Degradation | Potential Degradation Products & Pathways | Analytical Considerations |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Low to Moderate | Generally stable; potential for minor degradation. Adamantane derivatives can be less stable in acid than neutral pH.[28][29] | Monitor for any new peaks. LC-MS is key for identification. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Low | Highly stable. The carboxylate anion is resistant to nucleophilic attack. | Ensure pH of final sample is neutralized before HPLC injection to avoid peak shape issues. |
| Oxidation | 3% H₂O₂, RT, 24h | Moderate to High | Oxidative decarboxylation; Oxidation of the tetrazole ring. | May produce multiple polar degradants. Gradient elution is likely required for separation.[30] |
| Thermal (Dry Heat) | 80°C, 48h | Low to Moderate | Decarboxylation is the most probable pathway at high temperatures. The adamantane core is highly thermally stable.[1] | Use a headspace GC-MS to detect any evolved CO₂ as evidence of decarboxylation. |
| Photochemical | ICH Q1B Conditions[16] | Moderate to High | Ring cleavage of the tetrazole moiety is a primary concern.[7][9] | Compare chromatograms of "light" vs. "dark" samples.[13] Ensure peak purity of the parent compound is assessed. |
Diagrams and Workflows
The following diagrams, rendered in DOT language, illustrate key processes in stability testing.
Caption: A high-level workflow for conducting stability studies.
Caption: A decision tree for investigating unknown chromatographic peaks.
References
-
ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Active Substances and Medicinal Products, URL: [Link]
- Pharma Stability: Photostability (ICH Q1B)
- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions, Atlas-mts.
- ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products)
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline, European Medicines Agency, URL: [Link]
-
ICH Q1A(R2) Guideline, ICH, URL: [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline, European Medicines Agency, URL: [Link]
-
ICH releases overhauled stability guideline for consultation, RAPS, URL: [Link]
-
Q1A (R2) A deep dive in Stability Studies, YouTube, URL: [Link]
-
FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products, ECA Academy, URL: [Link]
-
HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES, ResearchGate, URL: [Link]
-
HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES, Journal of Chemical Technology and Metallurgy, URL: [Link]
-
Stability constants of the inclusion complexes of β-cyclodextrin with various adamantane derivatives. A UV-Vis study, ResearchGate, URL: [Link]
-
Tetrazoles via Multicomponent Reactions, ACS Publications, URL: [Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches, PubMed Central, URL: [Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition, PubMed Central, URL: [Link]
-
REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES, IRJMETS, URL: [Link]
-
Adamantane derivatives: Pharmacological and toxicological properties (Review), ResearchGate, URL: [Link]
-
Oxidation of pharmaceutical molecules. Reaction conditions: Carboxylic..., ResearchGate, URL: [Link]
-
Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis, PubMed Central, URL: [Link]
-
Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis, PubMed, URL: [Link]
-
Decomposition products of tetrazoles, ResearchGate, URL: [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy, NIH, URL: [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions, PubMed Central, URL: [Link]
-
Development and Validation of HPLC Stability-Indicating Assays, ResearchGate, URL: [Link]
-
TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION, CORE, URL: [Link]
-
Forced Degradation Studies, MedCrave online, URL: [Link]
-
Stability-Indicating HPLC Method Development, vscht.cz, URL: [Link]
-
Stability Indicating HPLC Method Development: A Review, Semantic Scholar, URL: [Link]
-
Stability Indicating HPLC Method Development –A Review, IJTSRD, URL: [Link]
-
Al-Nahrain Journal of Science Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review, Al-Nahrain Journal of Science, URL: [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions, OUCI, URL: [Link]
-
Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions, ResearchGate, URL: [Link]
-
Tetrazole, Wikipedia, URL: [Link]
-
Forced Degradation and Stability Testing, International Journal of Pharmaceutical Sciences Review and Research, URL: [Link]
-
Stability Indicating HPLC Method Development and Validation, SciSpace, URL: [Link]
-
Aerobic granular sludge and naphthenic acids treatment by varying initial concentrations and supplemental carbon concentrations, PubMed, URL: [Link]
-
Adamantane, Wikipedia, URL: [Link]
-
Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts, MDPI, URL: [Link]
-
Forced Degradation Studies, ResearchGate, URL: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review, NIH, URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. irjmets.com [irjmets.com]
- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. m.youtube.com [m.youtube.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]
- 16. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. Oxidation of Drugs during Drug Product Development: Problems and Solutions [ouci.dntb.gov.ua]
- 23. youtube.com [youtube.com]
- 24. Stability Indicating HPLC Method Development: A Review | Semantic Scholar [semanticscholar.org]
- 25. ijtsrd.com [ijtsrd.com]
- 26. researchgate.net [researchgate.net]
- 27. web.vscht.cz [web.vscht.cz]
- 28. researchgate.net [researchgate.net]
- 29. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 30. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-Substituted vs. 2-Substituted Tetrazoles
Introduction: The Tale of Two Isomers in a Privileged Scaffold
In the landscape of medicinal chemistry, the tetrazole ring stands out as a "privileged scaffold." Its remarkable versatility and favorable physicochemical properties have cemented its role in the design of numerous therapeutic agents.[1][2][3] A key application of the tetrazole moiety is as a bioisostere for the carboxylic acid group. This substitution is a cornerstone of modern drug design, offering a metabolically stable alternative with comparable acidity (pKa ≈ 4.5-5.0) that can enhance a molecule's pharmacokinetic profile.[4][5][6][7][8][9][10][11][12][13][14]
When a 5-substituted tetrazole is further functionalized, the substitution can occur on one of two nitrogen atoms, leading to the formation of 1,5-disubstituted or 2,5-disubstituted isomers.[15][16] These are not merely structural curiosities; they are distinct chemical entities with potentially vast differences in their biological activity, pharmacokinetics, and overall therapeutic potential. The synthesis of these compounds, often through the alkylation of a 5-substituted-1H-tetrazole, can frequently result in a mixture of both regioisomers, making the challenge of separating and characterizing them a critical step in drug development.[16][17]
This guide provides an in-depth comparison of 1-substituted versus 2-substituted tetrazoles, moving beyond a simple list of properties to explore the causal relationships between isomeric structure and biological function. We will delve into experimental data from various therapeutic areas to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding to guide their own discovery efforts.
Structural and Physicochemical Divergence: More Than Just a Position
The fundamental difference between the two isomers lies in the point of attachment of the substituent on the tetrazole ring. This seemingly minor change significantly alters the molecule's electronic distribution, steric profile, and hydrogen bonding capacity.
Caption: Factors influenced by tetrazole isomerism.
-
Causality in Target Binding: The position of the substituent dictates the three-dimensional shape of the molecule. For a receptor with a well-defined binding pocket, such as the AT1 receptor or the colchicine site on tubulin, only one isomeric form may be able to place its key interacting groups (e.g., the tetrazole anion, aryl groups) in the optimal positions for high-affinity binding. The increased steric bulk of the 1,5-disubstituted isomer can be either detrimental, causing a clash with the receptor wall, or beneficial, by forcing a bioactive conformation.
-
Impact on Pharmacokinetics: Physicochemical properties like lipophilicity and pKa, which are modulated by the isomer type, directly influence a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. [6][9]For example, a more lipophilic isomer may cross cell membranes more easily, leading to better oral bioavailability. [9][18]
Experimental Protocols
Reproducible and rigorous experimental methods are the bedrock of comparative analysis. Below are representative protocols for the synthesis and biological evaluation of tetrazole isomers.
Protocol 1: Synthesis and Separation of 1,5- and 2,5-Disubstituted Tetrazoles
This protocol describes a general method for the N-alkylation of a 5-substituted-1H-tetrazole, which typically yields a mixture of regioisomers, followed by their separation.
Caption: General workflow for synthesis and separation.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the 5-substituted-1H-tetrazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃, 1.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the suspension.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude mixture of isomers.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the 1,5- and 2,5-disubstituted isomers.
-
Characterization: Characterize the structure of each isolated isomer using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the regiochemistry.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (1-substituted isomer, 2-substituted isomer) and a positive control (e.g., Doxorubicin) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) for each isomer.
Conclusion and Future Perspectives
The evidence is unequivocal: the distinction between 1-substituted and 2-substituted tetrazoles is a critical determinant of biological activity. From antihypertensives to anticancer agents, the position of a single substituent can mean the difference between a potent therapeutic lead and an inactive molecule. The 1,5-disubstituted isomers are often explored due to synthetic accessibility, but the 2,5-disubstituted counterparts represent a chemical space that may hold untapped potential.
The primary takeaway for drug discovery professionals is the necessity of synthesizing, separating, and evaluating both regioisomers during the lead optimization phase. Ascribing the biological activity of a mixture to a single component is a significant pitfall that can derail a research program.
Future research should focus on:
-
Developing more regioselective synthetic methodologies to provide cleaner access to either the 1,5- or 2,5-disubstituted isomer, reducing the reliance on challenging chromatographic separations.
-
Systematic comparative studies across a broader range of biological targets to build a more comprehensive understanding of the SAR for each isomer class.
-
Utilizing computational modeling to predict the binding preferences and physicochemical properties of tetrazole isomers, helping to prioritize synthetic targets.
By embracing the complexity of tetrazole isomerism, the medicinal chemistry community can better harness the power of this privileged scaffold to design the next generation of innovative medicines.
References
Sources
- 1. Tetrazole: A privileged scaffold for the discovery of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. irjmets.com [irjmets.com]
- 12. researchgate.net [researchgate.net]
- 13. eurekaselect.com [eurekaselect.com]
- 14. researchgate.net [researchgate.net]
- 15. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nanomedicine-rj.com [nanomedicine-rj.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Introduction
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is paved with rigorous scientific validation. A critical, non-negotiable step in this process is the comprehensive assessment of a compound's selectivity. Off-target interactions can lead to unforeseen toxicity, reduced efficacy, or complex polypharmacology that can derail a development program. This guide provides an in-depth, practical framework for conducting cross-reactivity profiling, using the novel compound 3-Tetrazol-2-yl-adamantane-1-carboxylic acid as a guiding case study.
The structure of this molecule is a deliberate fusion of two pharmacologically significant moieties. The adamantane core, a rigid and lipophilic hydrocarbon cage, is a well-established scaffold in medicinal chemistry, often employed to enhance metabolic stability and improve pharmacokinetic properties.[1] The tetrazole ring is a classic bioisostere of the carboxylic acid group, mimicking its acidic properties and hydrogen bonding capabilities while often offering improved metabolic resistance and cell permeability.[2][3][4]
For the purposes of this technical guide, we will proceed with a hypothetical scenario : through initial screening, this compound (hereafter referred to as 'Compound-A') has been identified as a potent inhibitor of Kinase-X , a key enzyme implicated in an inflammatory signaling pathway. Our objective is to now systematically evaluate its selectivity by profiling it against a panel of related and unrelated biological targets. This process is essential to de-risk the compound and build a compelling case for its progression toward further development.[5]
Part 1: Rational Design of the Cross-Reactivity Panel
The selection of targets for a selectivity panel is not arbitrary; it is a strategic exercise based on chemical and biological rationale. A well-designed panel provides a comprehensive view of a compound's interaction profile.
1.1. Targets Related to the Primary Target: The most immediate concern is cross-reactivity with other members of the same protein family, as they often share conserved binding sites. Since our primary target is Kinase-X, the panel must include a representative selection of kinases from across the human kinome. This helps determine if Compound-A is a specific inhibitor of Kinase-X or a broader-spectrum kinase inhibitor.[6]
1.2. Targets Associated with the Adamantane Scaffold: The adamantane moiety is known to interact with specific classes of proteins. For instance, adamantane derivatives like amantadine and memantine are known to target viral ion channels and NMDA receptors, respectively.[1][7] Therefore, including representative ion channels and CNS receptors in the panel is a logical step to probe for scaffold-driven off-target activity.
1.3. Targets Associated with the Tetrazole Bioisostere: As a carboxylic acid mimic, the tetrazole group could interact with targets that typically bind endogenous carboxylate-containing ligands.[4] This group is broad, but could include certain GPCRs, transporters, or metabolic enzymes.
1.4. Standard Safety Pharmacology Panel: A standard panel of targets implicated in common adverse drug events is crucial. This typically includes:
-
hERG Channel: To assess the risk of cardiac arrhythmia (QT prolongation).
-
Cyclooxygenase (COX) Enzymes: To check for unintended anti-inflammatory or ulcerogenic effects.
-
A Panel of GPCRs: Including adrenergic, dopaminergic, serotonergic, and muscarinic receptors to screen for potential cardiovascular, CNS, and autonomic side effects.[8]
-
Cytochrome P450 (CYP) Enzymes: To evaluate the potential for drug-drug interactions.
Part 2: Experimental Methodologies and Protocols
A tiered approach to screening, moving from high-throughput biochemical assays to more complex cellular assays, is an efficient strategy.
Tier 1: Biochemical Affinity & Inhibition Assays
These assays provide direct, quantitative measures of a compound's interaction with purified proteins.
Causality: This assay is the gold standard for quantifying the affinity of a test compound for a receptor.[9][10] It measures the ability of Compound-A to displace a known high-affinity radiolabeled ligand from the target receptor. The resulting inhibition constant (Kᵢ) is a direct measure of binding affinity.
Experimental Protocol: Radioligand Binding
-
Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably overexpressing the target receptor (e.g., Adrenergic Receptor α1).[11]
-
Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 10-20 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin), and a range of concentrations of Compound-A (e.g., 0.1 nM to 100 µM).[11]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[11]
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration onto glass fiber filters. The membranes containing the receptor-ligand complex are trapped on the filter.[9][12]
-
Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Measure the radioactivity trapped on the filters using a scintillation counter.[11]
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of Compound-A. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Compound-A that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Workflow Visualization
Causality: Since the primary target is a kinase, assessing inhibition across a broad kinase panel is paramount. An ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[13] Less ADP production indicates greater inhibition.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare serial dilutions of Compound-A in the appropriate kinase assay buffer. The final DMSO concentration should be kept constant and low (e.g., ≤1%).[14]
-
Kinase Reaction: In a 384-well plate, add the diluted Compound-A. Add the specific kinase (e.g., SRC, LCK, EGFR) and its corresponding substrate.[15]
-
Initiation: Initiate the kinase reaction by adding ATP at a concentration near its Kₘ for that enzyme. Incubate at room temperature for a set period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and subsequently uses the newly synthesized ATP to drive a luciferase reaction.
-
Signal Measurement: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Compound-A relative to a no-inhibitor control. Plot the results to determine the IC₅₀ value for each kinase.[16]
Workflow Visualization
Tier 2: Cellular Functional Assays
Causality: A compound may bind to an off-target receptor but have no functional effect. Cellular assays are essential to determine if binding translates into a biological response (agonism, antagonism, or inverse agonism).[17] For a GPCR hit from the binding screen, a second messenger assay is the logical next step.
Experimental Protocol: Cellular cAMP Assay (for Gs/Gi-coupled GPCRs)
-
Cell Culture: Seed cells engineered to express the target GPCR (e.g., Dopamine D1 receptor) in a 96-well plate and grow to near confluence.[18]
-
Compound Incubation: Wash the cells and incubate them with varying concentrations of Compound-A (to test for agonist activity) or with a fixed concentration of a known agonist plus varying concentrations of Compound-A (to test for antagonist activity).
-
Cell Lysis & Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).[8]
-
Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of Compound-A.
Signaling Pathway Visualization
Part 3: Data Interpretation and Comparative Analysis
The ultimate goal is to synthesize the data into a clear selectivity profile. For this case study, we will compare Compound-A to two alternatives:
-
Adamantane-1-carboxylic acid (Comparator-1): The parent scaffold lacking the tetrazole.[19]
-
Known Selective Kinase-X Inhibitor (Comparator-2): A benchmark compound.
The data should be summarized in a clear, comparative table.
Table 1: Hypothetical Cross-Reactivity Profile
| Target | Assay Type | Compound-A (IC₅₀/Kᵢ, nM) | Comparator-1 (IC₅₀/Kᵢ, nM) | Comparator-2 (IC₅₀/Kᵢ, nM) |
| Kinase-X (Primary) | Kinase Inhibition | 15 | >10,000 | 10 |
| Kinase-Y (Family) | Kinase Inhibition | 850 | >10,000 | 5,000 |
| Kinase-Z (Family) | Kinase Inhibition | 2,500 | >10,000 | >10,000 |
| SRC (Off-Target) | Kinase Inhibition | >10,000 | >10,000 | >10,000 |
| Adrenergic R α1 | Radioligand Binding | 1,200 | 950 | >10,000 |
| Dopamine R D1 | Radioligand Binding | >10,000 | >10,000 | >10,000 |
| hERG Channel | Electrophysiology | 9,800 | 7,500 | >20,000 |
Analysis of Results:
-
Selectivity Index: A key metric is the selectivity index, calculated as (IC₅₀ for Off-Target) / (IC₅₀ for Primary Target). For Compound-A against Kinase-Y, the selectivity is 850 nM / 15 nM = 57-fold. A higher fold-difference indicates better selectivity.
-
Comparative Insights:
-
Compound-A is a potent inhibitor of Kinase-X, comparable to the benchmark selective inhibitor (Comparator-2).
-
The parent scaffold, Comparator-1, is inactive, confirming that the tetrazole-containing pharmacophore is essential for kinase activity.
-
Compound-A shows moderate cross-reactivity against Kinase-Y (57-fold selective) and weak activity on the Adrenergic α1 receptor. This binding to the adrenergic receptor appears to be driven by the adamantane scaffold, as Comparator-1 shows similar activity.
-
Crucially, Compound-A shows no significant activity against the hERG channel at therapeutic concentrations, indicating a low risk for cardiotoxicity.
-
Conclusion
This guide outlines a systematic, evidence-based approach to characterizing the cross-reactivity profile of a novel compound, this compound. By integrating rational panel design with a tiered application of biochemical and cellular assays, researchers can build a comprehensive understanding of a compound's selectivity. The hypothetical data demonstrates how this process can identify potential liabilities (e.g., moderate Kinase-Y inhibition, Adrenergic α1 binding) that must be addressed through further structure-activity relationship (SAR) studies. This rigorous profiling is not merely a checkbox exercise; it is a foundational component of drug discovery that enables the selection and optimization of candidates with the highest probability of success and the lowest risk of unforeseen toxicity.
References
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- BenchChem. (2025). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
-
Kuzmanic, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]
- ProBio CDMO. (n.d.). GPCR-targeted Assay | GPCRs Bioassay Service.
- Limbird, L. E. (n.d.). Radioligand binding methods: practical guide and tips. Journal of Receptors and Signal Transduction.
-
Inoue, A., et al. (2019). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
-
Ze-Su, G., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. Retrieved from [Link]
-
Bylund, D. B. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164. Retrieved from [Link]
-
Ze-Su, G., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved from [Link]
- Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
-
van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 856-878. Retrieved from [Link]
-
Promega Corporation. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles. Retrieved from [Link]
- Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery.
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 5.4: Enzyme Inhibition. Retrieved from [Link]
-
Rudin, M., & Kozakov, D. (2019). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 62(17), 7796-7813. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Gurbatov, Y. V., et al. (2019). Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. Molecules, 24(15), 2717. Retrieved from [Link]
-
Spilovska, K., et al. (2016). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 116(11), 6522-6566. Retrieved from [Link]
-
Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Retrieved from [Link]
-
Gurbatov, Y. V., et al. (2019). Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. Semantic Scholar. Retrieved from [Link]
-
S. G. O. M. A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(1), 16-103. Retrieved from [Link]
-
PubChem. (n.d.). 1-Adamantanecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxyadamantane-1-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. Retrieved from [Link]
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [cora.ucc.ie]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 13. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Bioisosteric Replacement of Carboxylic Acids with Tetrazoles
In modern medicinal chemistry, the strategic modification of a lead compound is a critical process for optimizing its therapeutic profile. Among the various tactics employed, bioisosteric replacement stands out as a particularly successful strategy. This involves substituting a functional group with another that preserves the desired biological activity while enhancing physicochemical or pharmacokinetic properties. The 5-substituted 1H-tetrazole ring has proven to be a premier bioisostere for the carboxylic acid group, a substitution present in numerous FDA-approved drugs.[1][2]
This guide offers a detailed comparative analysis of these two acidic functional groups, providing objective comparisons, supporting experimental data, and validated protocols to empower researchers in making rational design decisions.
Part 1: Physicochemical and Pharmacokinetic Profile Comparison
The primary motivation for replacing a carboxylic acid with a tetrazole is to fine-tune key parameters that govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. While both moieties are acidic, their differences in lipophilicity, metabolic stability, and molecular interactions are profound.[1][3]
Acidity (pKa)
A foundational property for this bioisosteric relationship is the comparable acidity of the two groups. 5-substituted tetrazoles typically exhibit a pKa in the range of 4.5-4.9, which is very similar to that of many carboxylic acids (pKa ~4.2-4.5).[2] This similarity ensures that the tetrazole can exist in its deprotonated, anionic form at physiological pH, effectively mimicking the carboxylate anion crucial for many biological interactions.[4] The negative charge in the tetrazole ring is delocalized over a larger, four-nitrogen aromatic system, which is a key feature of its mimicry.[3]
Lipophilicity (LogP/LogD) and Permeability
Generally, replacing a carboxylic acid with a tetrazole increases the molecule's overall lipophilicity (higher LogP).[5] However, this does not always translate to improved membrane permeability.[2] Tetrazoles are capable of forming strong hydrogen bonds, leading to a high desolvation energy penalty that can offset the gains from increased lipophilicity.[2][6][7] This trade-off must be carefully evaluated for each specific compound, as permeability can be lower than anticipated.[3]
Metabolic Stability
A significant advantage of the tetrazole moiety is its enhanced metabolic stability.[5][8] Carboxylic acids are vulnerable to several metabolic pathways that can lead to rapid clearance or the formation of reactive, potentially toxic metabolites.[2][3]
-
Glucuronidation: Carboxylic acids can form reactive acyl glucuronides. While tetrazoles can also undergo N-glucuronidation, these conjugates are chemically stable and not associated with the same toxicity concerns.[3][9]
-
Amino Acid Conjugation & β-Oxidation: Tetrazoles are resistant to other common metabolic routes for carboxylic acids, such as amino acid conjugation and β-oxidation.[3]
This inherent resistance to metabolism often results in a longer in vivo half-life and improved efficacy.[3]
Table 1: Comparative Summary of Physicochemical Properties
| Property | Carboxylic Acid | 5-Substituted Tetrazole | Key Implications for Drug Design |
| Acidity (pKa) | ~4.2 - 4.5 | ~4.5 - 4.9[2] | Similar acidity allows the tetrazole to act as an effective carboxylate mimic at physiological pH. |
| Lipophilicity (LogP) | Lower | Higher[5][10] | Can improve interactions with lipophilic pockets but may not directly improve permeability. |
| Hydrogen Bonding | Strong H-bond donor and acceptor. | Strong H-bond donor (N-H) and multiple acceptor sites (ring nitrogens).[11] | Stronger interactions can lead to a higher desolvation penalty, potentially reducing permeability.[6][7] |
| Size & Shape | Planar carboxylate group. | Planar, five-membered aromatic ring; slightly larger than a carboxylic acid.[3] | The increased size may require accommodation within the target's binding pocket.[12] |
| Metabolic Stability | Susceptible to glucuronidation, amino acid conjugation, and β-oxidation.[3] | Resistant to many common metabolic pathways for carboxylic acids.[1][5][13] | Often leads to improved pharmacokinetic profiles, longer half-life, and reduced risk of reactive metabolites.[10] |
Part 2: Synthesis and Target Interactions
Synthetic Accessibility
The most common and efficient method for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition of an azide source with a nitrile.[13][14][15] Modern protocols often utilize zinc salts (e.g., ZnBr₂) or mild solid acids as catalysts in safer solvents like water or DMF, avoiding the generation of hazardous hydrazoic acid.[14][15][16] While this adds a synthetic step compared to the often commercially available carboxylic acids, the procedures are generally robust and applicable to a wide range of substrates, including aromatic, aliphatic, and heterocyclic nitriles.[14][17]
Caption: Workflow for the synthesis of 5-substituted tetrazoles.
Biological Activity and Target Interactions
The success of the tetrazole-for-carboxylate swap is rooted in the ability of the tetrazole ring to effectively mimic the interactions of the carboxylate group with biological targets.[4][18] The planar, aromatic tetrazole ring presents its nitrogen lone pairs in a spatial arrangement similar to the oxygen lone pairs of a carboxylate, allowing it to engage in comparable hydrogen bonding and ionic interactions.[4]
A classic example is the development of Angiotensin II Receptor Blockers (ARBs) like Losartan for treating hypertension.[3] In the parent compound, the carboxylic acid derivative showed good in vitro potency but had poor oral bioavailability.[2] Replacing the carboxylic acid with a tetrazole led to a 10-fold increase in potency and dramatically improved in vivo efficacy.[2][9]
Site-directed mutagenesis studies on the AT1 receptor have revealed that while both the tetrazole of Losartan and the carboxylate group of other antagonists occupy the same binding subsite, the nature of their interactions differs.[19][20] The carboxylate forms a conventional salt bridge with a key lysine residue (Lys199), whereas the tetrazole engages in a more complex set of interactions with multiple residues in the pocket, which does not strictly depend on the protonated amine of Lys199 for high-affinity binding.[19][20]
Caption: Conceptual model of carboxylate vs. tetrazolate binding.
Part 3: Experimental Protocols
Accurate determination of physicochemical and metabolic properties is essential for a meaningful comparison. Below are standardized protocols for key experiments.
Protocol 1: General Synthesis of a 5-Substituted 1H-Tetrazole
This protocol is adapted from a general, safe, and efficient method using zinc bromide in water.[14][16]
Objective: To synthesize a 5-substituted 1H-tetrazole from a corresponding nitrile.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the nitrile (1.0 eq.), sodium azide (NaN₃, 1.1 eq.), and zinc bromide (ZnBr₂, 1.0 eq.).
-
Solvent Addition: Add deionized water to the flask to create a reaction concentration of approximately 0.5 M with respect to the nitrile.
-
Reaction: Heat the mixture to reflux (approx. 100-110°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 12 to 48 hours depending on the substrate.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to pH ~2 by the dropwise addition of concentrated hydrochloric acid (HCl) while stirring in an ice bath. This will protonate the tetrazole and cause it to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold 1 N HCl followed by a small amount of cold water to remove inorganic salts. Dry the product in a vacuum oven. If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol/water) can be performed.
Protocol 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To assess the intrinsic clearance of a compound (parent carboxylic acid vs. tetrazole analog) by Phase I and Phase II metabolic enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a working solution (e.g., 1 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 100 mM NADPH stock solution in buffer (for Phase I).
-
Prepare a 100 mM UDPGA stock solution in buffer (for Phase II, specifically glucuronidation).
-
-
Incubation (Example for Glucuronidation):
-
In a microcentrifuge tube, pre-warm 244 µL of phosphate buffer, 2.5 µL of alamethicin (pore-forming agent), and 25 µL of the HLM working solution at 37°C for 10 minutes.
-
Add 2.5 µL of the 10 mM test compound stock solution (final concentration 1 µM).
-
Initiate the reaction by adding 25 µL of the 100 mM UDPGA solution.
-
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to quench the reaction.
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculation: Plot the natural log of the percentage of the compound remaining versus time. The slope of the line gives the elimination rate constant (k). Intrinsic clearance (CLint) can then be calculated. A slower clearance rate for the tetrazole analog would confirm its higher metabolic stability.
Conclusion and Outlook
The bioisosteric replacement of a carboxylic acid with a 5-substituted tetrazole is a powerful and validated strategy in drug discovery.[10][21][22] The tetrazole moiety offers a unique combination of comparable acidity, increased lipophilicity, and, most importantly, enhanced metabolic stability, which can translate into a superior pharmacokinetic profile.[5][8][23] However, the potential for reduced membrane permeability due to a high desolvation penalty must be a key consideration during the design phase.[3] The decision to employ this bioisosteric swap should be driven by a careful, data-led assessment of the lead compound's specific liabilities and the desired improvements in its overall profile.
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Available at: [Link].
-
Kim, S., & Kim, S. (2003). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Bulletin of the Korean Chemical Society, 24(11), 1643-1644. Available at: [Link].
-
Zhang, C., et al. (2022). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. Organic & Biomolecular Chemistry, 20(2), 268-272. Available at: [Link].
-
Patowary, P., Deka, B., & Bharali, D. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Malaria Control & Elimination, 10(5). Available at: [Link].
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Organic Chemistry Portal. Available at: [Link].
-
Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. Available at: [Link].
-
Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. ResearchGate. Available at: [Link].
-
Nikpassand, M., & Zare, A. (2012). Synthesis of 5-Substituted Tetrazoles from Nitriles Catalyzed by Sulfamic Acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(12), 1464-1470. Available at: [Link].
-
Atif, A., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics, 1-22. Available at: [Link].
-
Yuan, Y., et al. (2024). Bioisosteres in Drug Discovery: Focus on Tetrazole. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link].
-
Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. Available at: [Link].
-
Szabó, D., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1494-1502. Available at: [Link].
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Cambridge MedChem Consulting. Available at: [Link].
-
Kaur, H., & Singh, J. (2024). Bioisosteres in Drug Discovery: Focus on Tetrazole. ResearchGate. Available at: [Link].
-
Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2022). Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research, 4(1), 22-26. Available at: [Link].
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at: [Link].
-
ResearchGate. (n.d.). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. ResearchGate. Available at: [Link].
-
Ostrovskii, V., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules, 28(24), 8000. Available at: [Link].
-
Ballatore, C., et al. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 56(6), 2536-2547. Available at: [Link].
-
Kazemizadeh, A. R., & Ramezani, F. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 121(21), 13543-13615. Available at: [Link].
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link].
-
Szabó, D., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Archives. Available at: [Link].
-
Biot, C., et al. (2004). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of Medicinal Chemistry, 47(24), 5973-5986. Available at: [Link].
-
Noda, K., et al. (1995). Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms. The Journal of Biological Chemistry, 270(5), 2284-2289. Available at: [Link].
-
Ballatore, C., et al. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. PMC. Available at: [Link].
-
Noda, K., et al. (1995). Tetrazole and Carboxylate Groups of Angiotensin Receptor Antagonists Bind to the Same Subsite by Different Mechanisms. ResearchGate. Available at: [Link].
-
Dömling, A., et al. (2020). α-Amino Acid-Isosteric α-Amino Tetrazoles. ResearchGate. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. drughunter.com [drughunter.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 17. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. chemistryjournals.net [chemistryjournals.net]
- 19. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review | Al-Nahrain Journal of Science [anjs.edu.iq]
- 22. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
A Senior Application Scientist's Guide to Evaluating the Mitochondrial Toxicity of Adamantane Carboxylic Acids
Introduction: The Double-Edged Sword of Adamantane Scaffolds in Drug Discovery
The adamantane moiety, with its rigid, lipophilic, and three-dimensional structure, is a privileged scaffold in medicinal chemistry.[1][2] Its incorporation into drug candidates can enhance pharmacokinetic properties such as metabolic stability and membrane permeability.[1] However, the very lipophilicity that often improves drug efficacy can also be a harbinger of off-target toxicity, with mitochondria being a particularly vulnerable target. Several drugs have been withdrawn from the market due to unforeseen mitochondrial toxicity, which can manifest as hepatotoxicity or cardiotoxicity, underscoring the critical need for early and accurate assessment of mitochondrial function in drug development.[3][4]
This guide provides a comprehensive framework for evaluating the mitochondrial toxicity of adamantane carboxylic acids, a class of compounds with therapeutic potential but also with structural alerts for mitochondrial liability. We will delve into the mechanistic underpinnings of mitochondrial toxicity, present a comparative analysis of select adamantane carboxylic acids, and provide detailed, field-proven protocols for key in vitro assays. Our focus is on empowering researchers, scientists, and drug development professionals with the knowledge and tools to de-risk their adamantane-based drug candidates effectively.
Mechanistic Insights into Adamantane-Induced Mitochondrial Toxicity
The lipophilic nature of the adamantane cage facilitates its interaction with and potential disruption of mitochondrial membranes.[1] This can trigger a cascade of deleterious events within the mitochondria, the powerhouse of the cell. Key mechanisms of drug-induced mitochondrial toxicity include:
-
Inhibition of the Electron Transport Chain (ETC): Compounds can directly inhibit the protein complexes of the ETC, impairing the flow of electrons and subsequent ATP production.
-
Uncoupling of Oxidative Phosphorylation: Some molecules can act as protonophores, dissipating the proton gradient across the inner mitochondrial membrane, which uncouples electron transport from ATP synthesis.
-
Increased Production of Reactive Oxygen Species (ROS): Disruption of the ETC can lead to electron leakage and the formation of superoxide radicals, contributing to oxidative stress.
-
Induction of Mitochondrial Permeability Transition (MPT): This involves the opening of a non-specific pore in the inner mitochondrial membrane, leading to the collapse of the membrane potential and cell death.
The following diagram illustrates the primary pathways of mitochondrial dysfunction that can be induced by xenobiotics like adamantane carboxylic acids.
Caption: Mechanisms of Adamantane Carboxylic Acid-Induced Mitochondrial Toxicity.
Comparative Analysis of Adamantane Carboxylic Acid Mitochondrial Toxicity
A study comparing the mitochondrial effects of commercially available adamantane carboxylic acids with those of naphthenic acids (NAs) found in oil sands process-affected water (OSPW) provides valuable insights. The following table summarizes the key findings for two adamantane derivatives:
| Compound | Structure | State 3 Respiration (ADP-stimulated) | State 4 Respiration (Resting) | Mitochondrial Membrane Potential (ΔΨm) | Reactive Oxygen Species (H₂O₂) Production |
| 3-hydroxyadamantane-1-carboxylic acid | ![]() | Inhibition only at high concentrations (2,560 mg/L) | Increased | Uncoupled | Reduced in a concentration-dependent manner |
| 3,5-dimethyladamantane-1-carboxylic acid | ![]() | Inhibition (EC50 threefold higher than OSPW NAs) | Increased | Uncoupled | Increased |
Data synthesized from a study on mitochondria isolated from rainbow trout liver.
These results suggest that seemingly minor structural modifications to the adamantane core can significantly alter the mitochondrial toxicity profile. The addition of two methyl groups in 3,5-dimethyladamantane-1-carboxylic acid, compared to a hydroxyl group in 3-hydroxyadamantane-1-carboxylic acid, led to a more pronounced inhibition of state 3 respiration and an increase in ROS production, mirroring the effects of the toxic OSPW NA mixture. This highlights the importance of a multiparametric approach to assessing mitochondrial toxicity, as different derivatives can elicit distinct patterns of mitochondrial dysfunction.
A Tiered Approach to In Vitro Mitochondrial Toxicity Screening
A robust evaluation of mitochondrial toxicity should employ a tiered screening strategy, moving from high-throughput cell-based assays to more detailed mechanistic studies using isolated mitochondria or specialized flux analyzers.
Caption: Tiered Workflow for Mitochondrial Toxicity Assessment.
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed protocols for a selection of key assays to build a comprehensive mitochondrial toxicity profile for your adamantane carboxylic acid derivatives.
Glucose vs. Galactose Cytotoxicity Assay (Glu/Gal Assay)
Principle: This assay exploits the cellular reliance on either glycolysis or oxidative phosphorylation for ATP production.[4] In high-glucose media, cells can compensate for mitochondrial dysfunction by upregulating glycolysis.[4] However, in galactose media, cells are forced to rely on oxidative phosphorylation, making them more sensitive to mitochondrial toxicants.[4] A significant increase in cytotoxicity in galactose media compared to glucose media is indicative of mitochondrial liability.[4]
Protocol:
-
Cell Seeding: Seed HepG2 cells (or another relevant cell line) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Media Preparation: Prepare two sets of complete culture medium: one containing 25 mM glucose and the other containing 10 mM galactose and no glucose.
-
Compound Treatment: Prepare serial dilutions of the adamantane carboxylic acids in both glucose and galactose media. Replace the culture medium in the cell plates with the compound-containing media. Include vehicle controls for both media types.
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the IC₅₀ values for each compound in both glucose and galactose media. A "galactose shift" (IC₅₀ glucose / IC₅₀ galactose) of >3 is generally considered indicative of mitochondrial toxicity.
Mitochondrial Respiration Analysis using Seahorse XF Analyzer
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a detailed profile of mitochondrial function. The "Mito Stress Test" reveals key parameters of mitochondrial respiration by the sequential injection of mitochondrial inhibitors.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Assay Medium Preparation: Prepare Seahorse XF assay medium supplemented with substrates such as pyruvate, glutamine, and glucose.
-
Compound Incubation: Replace the culture medium with the assay medium containing the desired concentrations of adamantane carboxylic acids and incubate for a specified period (e.g., 1-2 hours for acute effects).
-
Seahorse XF Assay:
-
Load the hydrated sensor cartridge with the following compounds for sequential injection:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
-
Data Analysis: The Seahorse software will calculate key parameters including basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and proton leak. Compare these parameters between treated and control cells to identify specific mitochondrial liabilities.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
Principle: JC-1 is a cationic fluorescent dye that accumulates in mitochondria in a potential-dependent manner. In healthy, energized mitochondria with a high membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Protocol:
-
Cell Treatment: Culture and treat cells with adamantane carboxylic acids for the desired duration. Include a positive control (e.g., CCCP or FCCP) to induce mitochondrial depolarization.
-
JC-1 Staining:
-
Prepare a working solution of JC-1 dye in pre-warmed culture medium.
-
Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.
-
-
Washing: Gently wash the cells with an appropriate assay buffer to remove excess dye.
-
Fluorescence Measurement:
-
Microplate Reader: Measure the fluorescence intensity at both green (Ex/Em ~485/535 nm) and red (Ex/Em ~540/590 nm) wavelengths.
-
Fluorescence Microscopy or Flow Cytometry: Visualize the shift from red to green fluorescence in treated cells compared to controls.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A significant decrease in this ratio in treated cells indicates a loss of mitochondrial membrane potential.
Cellular Reactive Oxygen Species (ROS) Detection using DCFH-DA
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An increase in DCF fluorescence is indicative of increased cellular ROS levels.
Protocol:
-
Cell Treatment: Culture and treat cells with adamantane carboxylic acids. Include a positive control for ROS induction (e.g., H₂O₂ or Antimycin A).
-
DCFH-DA Staining:
-
Prepare a fresh working solution of DCFH-DA in serum-free medium.
-
Remove the treatment medium, wash the cells, and incubate them with the DCFH-DA solution for 30-45 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells to remove excess probe.
-
Fluorescence Measurement:
-
Microplate Reader: Measure the fluorescence intensity at Ex/Em ~485/535 nm.
-
Fluorescence Microscopy or Flow Cytometry: Visualize and quantify the increase in green fluorescence in treated cells.
-
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the fold-increase in ROS production.
Structure-Toxicity Relationships and Future Perspectives
The available data, though limited, suggests that the mitochondrial toxicity of adamantane carboxylic acids is sensitive to the nature and position of substituents on the adamantane core. Increased lipophilicity, often a goal in drug design with adamantane scaffolds, can correlate with a higher potential for mitochondrial toxicity.[3] A systematic investigation of a library of adamantane carboxylic acid analogues, varying substituents to modulate lipophilicity and electronic properties, would be invaluable in establishing a clear structure-toxicity relationship.
Future studies should also consider the role of drug metabolism. The liver is a primary site of both drug metabolism and mitochondrial toxicity. Investigating whether metabolites of adamantane carboxylic acids are more or less mitochondrially toxic than the parent compounds is a critical next step. The use of metabolically competent cell lines (e.g., HepaRG) or co-culture systems with primary hepatocytes can provide more physiologically relevant data.
By employing the tiered screening strategy and detailed protocols outlined in this guide, researchers can build a comprehensive understanding of the mitochondrial liability of their adamantane carboxylic acid derivatives. This knowledge is crucial for making informed decisions in the drug discovery and development process, ultimately leading to the design of safer and more effective medicines.
References
-
Al-Wahaibi, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2007. [Link]
-
Eakins, J., et al. (2016). A combined in vitro approach to improve the prediction of mitochondrial toxicants. Toxicology in Vitro, 34, 173-184. [Link]
-
Hynes, J., et al. (2019). Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. Chemical Research in Toxicology, 32(1), 156-167. [Link]
-
Kamalian, L. (2018). Acute metabolic switch assay using glucose/galactose media in HepaRG cells to detect mitochondrial toxicity. The University of Liverpool Repository. [Link]
-
Klimaviciusa, L., et al. (2015). Targeting the Mitochondria by Novel Adamantane-Containing 1,4-Dihydropyridine Compounds. Oxidative Medicine and Cellular Longevity, 2015, 831405. [Link]
-
Meyer, J. N., et al. (2013). Mitochondrial toxicity. Toxicological Sciences, 134(1), 1-17. [Link]
-
Nadanaciva, S., et al. (2011). A customized XF workflow for detection and characterization of mitochondrial toxicity. Agilent Technologies. [Link]
-
St-Jean, M., et al. (2021). Adamantane Carboxylic Acids Demonstrate Mitochondrial Toxicity Consistent with Oil Sands-Derived Naphthenic Acids. Environmental Advances, 5, 100092. [Link]
-
Wills, L. P., et al. (2015). A rapid mitochondrial toxicity assay utilizing rapidly changing cell energy metabolism. Toxicology in Vitro, 29(7), 1709-1715. [Link]
-
Agilent Technologies. (n.d.). Seahorse XF Mito Tox Assay Kit User Guide. [Link]
-
Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. [Link]
-
Evotec. (n.d.). Mitochondrial Toxicity (Glu/Gal Assay). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news.cyprotex.com [news.cyprotex.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-Tetrazol-2-yl-adamantane-1-carboxylic acid: Personal Protective Equipment and Safety Protocols
This document provides comprehensive safety protocols and personal protective equipment (PPE) guidelines for researchers, scientists, and drug development professionals handling 3-Tetrazol-2-yl-adamantane-1-carboxylic acid. Given the compound's novel structure, this guide is synthesized from an analysis of its core chemical moieties: the adamantane cage, the carboxylic acid group, and the high-energy tetrazole ring. Our approach prioritizes proactive risk mitigation and builds upon established principles of laboratory safety to ensure operator protection and experimental integrity.
Hazard Assessment: A Triad of Risks
Understanding the appropriate PPE begins with a thorough hazard analysis of the molecule's constituent parts. The risks associated with this compound are a composite of the properties of its three main functional domains.
-
Adamantane Core : The adamantane scaffold is a rigid, lipophilic, and three-dimensional diamondoid structure.[1] It is known for its exceptional metabolic stability and is generally considered to have low toxicity, often being incorporated into pharmaceuticals to improve their ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.[2][3][4] While the adamantane moiety itself is not the primary driver of acute hazard, its lipophilicity may enhance absorption of the molecule across lipid membranes.[1]
-
Carboxylic Acid Group (-COOH) : Carboxylic acids are known tissue irritants and can be corrosive.[5][6] The Safety Data Sheet for the parent structure, 1-Adamantanecarboxylic acid, classifies it as a Category 2 skin and eye irritant.[7][8] Therefore, direct contact with the skin or eyes is likely to cause irritation or chemical burns, necessitating robust barrier protection.[9]
-
Tetrazole Ring (-CN4H) : This high-nitrogen heterocycle is the source of the most significant potential hazards. Tetrazoles are energetically unstable and can undergo explosive decomposition upon heating. A Safety Data Sheet for the parent tetrazole ring notes it as a self-reactive chemical where heating may cause an explosion. Furthermore, tetrazoles can form highly sensitive and explosive heavy metal salts.[10] This reactivity dictates stringent handling procedures, especially concerning heat sources and waste streams.
The compound is presumed to be a solid powder at room temperature, making inhalation of airborne particulates a primary route of exposure.[11]
The Hierarchy of Controls: Engineering and Administrative Safeguards
Before relying on PPE, which is the last line of defense, robust engineering and administrative controls must be implemented.[12]
-
Engineering Controls : All handling of this compound powder must be performed within a certified chemical fume hood to contain airborne particles and potential vapors. The work area should be equipped with an emergency eyewash station and safety shower.[13]
-
Administrative Controls : Access to the compound should be restricted to trained personnel. A designated area within the lab should be established for its storage and handling. Never work alone when handling this or other potentially hazardous materials.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is directly mapped to the identified hazards of irritation, potential toxicity, and explosive instability.[12]
Eye and Face Protection
-
Mandatory : Chemical splash goggles are required at all times when handling the compound in either solid or solution form. Safety glasses are insufficient as they do not provide a seal around the eyes to protect from splashes and airborne powder.[11][14]
-
Recommended for High-Risk Procedures : When handling larger quantities (>1 g) of the powder or during procedures with a higher risk of splashing (e.g., vigorous mixing, reaction quenching), a full-face shield should be worn over the chemical splash goggles for maximum protection.[15]
Skin and Body Protection
-
Laboratory Coat : A flame-resistant (FR) lab coat is required. Given the explosive potential of the tetrazole moiety, standard cotton or polyester lab coats are not recommended as they can ignite and continue to burn.
-
Full Coverage : Long pants and closed-toe, chemical-resistant shoes are mandatory.[11] No part of the skin on the legs or feet should be exposed.
-
Apron : For procedures involving larger volumes of solutions, a chemical-resistant apron should be worn over the lab coat.
Hand Protection
-
Glove Selection : Due to the compound's composite nature, double-gloving is required.
-
Inner Glove : A thin, nitrile inner glove provides a base layer of protection and dexterity.
-
Outer Glove : A thicker, chemical-resistant outer glove (e.g., butyl rubber or neoprene) should be worn over the nitrile glove.
-
-
Glove Integrity : Gloves must be inspected for any signs of degradation or puncture before each use. Contaminated gloves should be removed and disposed of properly, and hands should be washed immediately. Never wear gloves outside of the designated laboratory area.
Respiratory Protection
-
For Solid Handling : When weighing or transferring the solid compound, a NIOSH-approved respirator with a P100 (HEPA) particulate filter is required to prevent inhalation of airborne dust. This can be a half-mask or full-face respirator.[11] All respirator users must be fit-tested and trained in accordance with institutional EHS policies.
-
For Solutions : When working with dilute solutions where the risk of aerosolization is low, respiratory protection may not be necessary if all work is conducted within a certified chemical fume hood. However, a risk assessment should be performed for each specific procedure.
PPE Requirement Summary Table
| Task / Procedure | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Goggles | Single Nitrile Gloves | Lab Coat | Not Required |
| Weighing/Transfer (Solid) | Chemical Splash Goggles & Face Shield | Double-Gloved (Nitrile + Butyl) | Flame-Resistant Lab Coat | Required : NIOSH P100 Respirator |
| Solution Preparation | Chemical Splash Goggles | Double-Gloved (Nitrile + Butyl) | Flame-Resistant Lab Coat | Not Required (in Fume Hood) |
| Reaction Workup | Chemical Splash Goggles & Face Shield | Double-Gloved (Nitrile + Butyl) | Flame-Resistant Lab Coat, Apron | Risk Assessment Based |
| Waste Disposal | Chemical Splash Goggles | Double-Gloved (Nitrile + Butyl) | Flame-Resistant Lab Coat | Not Required |
Procedural Guidance: Step-by-Step Safety
Protocol for Weighing and Handling the Solid Compound
-
Preparation : Don all required PPE (Goggles, Face Shield, FR Lab Coat, Double Gloves, P100 Respirator). Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging : Place an anti-static weighing dish on the analytical balance inside the fume hood. Use spark-proof tools for all transfers.[16]
-
Transfer : Carefully transfer the required amount of this compound from the stock container to the weighing dish using a spark-proof spatula.
-
Cleaning : Close the primary container tightly. Gently wipe down the spatula and any affected surfaces within the fume hood with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.
-
Transport : Transport the weighed solid in a sealed, secondary container to the reaction vessel.
Protocol for Waste Disposal
The high-nitrogen content of the tetrazole ring and its ability to form explosive metal salts necessitates a dedicated waste stream.[10][17]
-
Solid Waste : All contaminated solid waste (gloves, weigh paper, paper towels, silica gel) must be placed in a clearly labeled, dedicated hazardous waste container. Crucially, this waste stream must be kept separate from any waste containing heavy metals (e.g., Pd, Pt, Cu, Zn, Ag).
-
Liquid Waste :
-
Aqueous and organic waste streams must be segregated.
-
The waste container must be labeled "Hazardous Waste: Tetrazole Compound" and stored in a secondary containment bin.
-
Do not use metal cans for storage. Use only approved glass or polyethylene waste containers.[6]
-
-
Decontamination : All glassware that has come into contact with the compound must be rinsed with an appropriate solvent, and this rinsate must be collected as hazardous waste before conventional washing.
Visual Guide: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Sources
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 4. connectsci.au [connectsci.au]
- 5. Acids, Carboxylic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. download.basf.com [download.basf.com]
- 10. biofinechemical.com [biofinechemical.com]
- 11. nspcoatings.co.uk [nspcoatings.co.uk]
- 12. nextsds.com [nextsds.com]
- 13. ruixibiotech.com [ruixibiotech.com]
- 14. PPE and Safety for Chemical Handling [acsmaterial.com]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


